Diethyl 2-methyl-3-oxopentanedioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-methyl-3-oxopentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKSNVVXZMPTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448444 | |
| Record name | Diethyl 2-methyl-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16631-18-8 | |
| Record name | Diethyl 2-methyl-3-oxopentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a multifunctional organic compound characterized by the presence of two ester groups and a ketone functionality. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. Its structure offers multiple reaction sites, allowing for a variety of chemical transformations. This guide aims to provide a detailed resource for researchers interested in the synthesis and utilization of this compound.
Chemical and Physical Properties
A summary of the key computed and predicted properties of this compound is presented in Table 1. These values are primarily sourced from computational chemistry databases.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Diethyl 2-methyl-3-ketoglutarate | PubChem[1] |
| CAS Number | 16631-18-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₆O₅ | PubChem[1] |
| Molecular Weight | 216.23 g/mol | PubChem[1] |
| Appearance | Predicted: Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Predicted: Soluble in common organic solvents | - |
| pKa (most acidic proton) | Predicted: ~11 (alpha-proton between carbonyls) | - |
Synthesis
The synthesis of this compound can be effectively achieved through a crossed Claisen-type condensation reaction. A plausible and efficient method involves the acylation of the enolate of diethyl methylmalonate with an appropriate acylating agent. A detailed experimental protocol based on general procedures for such transformations is provided below.
Synthesis Workflow
The logical workflow for the synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Reaction Scheme
The chemical transformation is illustrated in the following reaction scheme.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the acylation of malonic esters.
Materials:
-
Diethyl methylmalonate
-
Propionyl chloride
-
Sodium metal
-
Absolute ethanol
-
Dry diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: The flask is cooled in an ice bath, and diethyl methylmalonate is added dropwise to the sodium ethoxide solution with continuous stirring. The mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete formation of the enolate.
-
Acylation: The reaction mixture is cooled again in an ice bath, and a solution of propionyl chloride in dry diethyl ether is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to drive the reaction to completion.
-
Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Spectral Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
A triplet corresponding to the methyl protons of the two ethyl ester groups.
-
A quartet corresponding to the methylene protons of the two ethyl ester groups.
-
A doublet from the methyl group at the 2-position.
-
A quartet from the proton at the 2-position, coupled to the adjacent methyl group.
-
A singlet for the methylene protons at the 4-position.
Due to the presence of the ketone, enolization can occur, which may lead to the appearance of additional signals corresponding to the enol tautomer.
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit signals for:
-
The carbonyl carbons of the two ester groups and the ketone.
-
The carbons of the two ethoxy groups.
-
The methine carbon at the 2-position.
-
The methylene carbon at the 4-position.
-
The methyl carbon at the 2-position.
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for:
-
C-H stretching of the alkyl groups (~2980-2850 cm⁻¹).
-
A strong C=O stretching band for the ketone (~1720-1700 cm⁻¹).
-
A strong C=O stretching band for the ester groups (~1750-1735 cm⁻¹).
-
C-O stretching of the ester groups (~1250-1100 cm⁻¹).[3][4][5]
Mass Spectrometry
The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for beta-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.[6][7][8]
Potential Applications in Drug Development and Medicinal Chemistry
While specific biological activities of this compound have not been extensively reported, its structural features suggest its potential as a versatile scaffold in medicinal chemistry. Beta-keto esters are widely used as precursors for the synthesis of a variety of heterocyclic compounds, many of which are known to possess significant pharmacological activities.[9][10]
Synthesis of Heterocyclic Compounds
The presence of multiple reactive sites allows for cyclization reactions with various dinucleophiles to form five- and six-membered heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic systems are core structures in many approved drugs.
Logical Pathway for Heterocycle Synthesis
Caption: Potential synthetic pathways to heterocyclic compounds from this compound.
Conclusion
This compound is a valuable synthetic intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. This guide has provided a detailed, plausible experimental protocol for its preparation and a compilation of its key properties. Although experimental spectral data is currently limited, the predicted data serves as a useful reference. The true potential of this compound lies in its utility as a building block for the synthesis of diverse and potentially bioactive heterocyclic molecules, making it a compound of interest for further investigation by the scientific community.
References
- 1. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:16631-18-8 | Chemsrc [chemsrc.com]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis
CAS Number: 16631-18-8
Structure:
This technical guide provides an in-depth overview of Diethyl 2-methyl-3-oxopentanedioate, a crucial intermediate in the synthesis of complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C10H16O5 | --INVALID-LINK-- |
| Molecular Weight | 216.23 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 216.09977361 Da | --INVALID-LINK--[1] |
| XLogP3 | 1.3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |
| Rotatable Bond Count | 7 | --INVALID-LINK-- |
| Polar Surface Area (PSA) | 69.67 Ų | --INVALID-LINK-- |
Synthesis and Application in Drug Development
This compound serves as a critical building block in the synthesis of Trametinib, a highly potent and selective inhibitor of MEK1 and MEK2 kinases used in the treatment of various cancers.
Role in the Synthesis of a Trametinib Intermediate
The primary application of this compound in drug development is its use as a reactant in a key cyclization step to form a pyridopyrimidine trione intermediate, a core scaffold of Trametinib.
Caption: Role of this compound in Trametinib Intermediate Synthesis.
Experimental Protocols
Synthesis of the Trametinib Pyridopyrimidine Trione Intermediate
Reaction: Cyclization of 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil with this compound.
Procedure Outline:
-
Reactant Mixture: In a suitable reaction vessel, 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil and this compound are combined.
-
Solvent and Conditions: The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether.
-
Heating: The reaction mixture is heated to a high temperature, for example, 220°C.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Purification may involve techniques such as crystallization to yield the 5-hydroxypyrido[2,3-d]pyrimidine-2,4,7-trione derivative.
Note: This is a generalized protocol, and specific reaction conditions, such as reaction time and purification methods, would require optimization.
A Note on the Synthesis of this compound
A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the conducted search. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the acylation of a diethyl malonate derivative. For instance, a Claisen condensation-type reaction between diethyl methylmalonate and an appropriate acylating agent could potentially yield the target compound. Further research and experimental validation would be necessary to establish a reliable and optimized synthetic procedure.
References
Spectroscopic Characterization of Diethyl 2-methyl-3-oxopentanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Diethyl 2-methyl-3-oxopentanedioate. These predictions are based on established principles of NMR, IR, and MS spectroscopy.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.25 | Triplet | 6H | -OCH₂CH₃ |
| b | ~1.35 | Doublet | 3H | -CH(CH₃ ) |
| c | ~3.70 | Quartet | 1H | -CH (CH₃) |
| d | ~3.80 | Singlet | 2H | -C(O)CH₂ C(O)- |
| e | ~4.15 | Quartet | 4H | -OCH₂ CH₃ |
Predicted in CDCl₃ solvent.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~14 | -OCH₂C H₃ |
| 2 | ~15 | -CH(C H₃) |
| 3 | ~50 | -C(O)C H₂C(O)- |
| 4 | ~55 | -C H(CH₃) |
| 5 | ~62 | -OC H₂CH₃ |
| 6 | ~168 | -C (O)OCH₂CH₃ |
| 7 | ~172 | -CH(CH₃)C (O)OCH₂CH₃ |
| 8 | ~200 | >C =O (keto) |
Predicted in CDCl₃ solvent.
Predicted IR Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester carbonyl) |
| ~1720 | Strong | C=O stretch (keto carbonyl) |
| ~1200 | Strong | C-O stretch (ester) |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 216.10 | [M]⁺ | Molecular Ion |
| 171.09 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |
| 143.06 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |
| 115.05 | [M - CH(CH₃)COOCH₂CH₃]⁺ | Fragmentation at the keto group |
| 88.05 | [CH₃CH(C=O)]⁺ | Acylium ion fragment |
| 45.03 | [OCH₂CH₃]⁺ | Ethoxy fragment |
| 29.02 | [CH₂CH₃]⁺ | Ethyl fragment |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Sample of this compound
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay.
-
Acquire the free induction decay (FID).
-
Perform a Fourier transform on the FID.
-
Phase the spectrum and reference the TMS peak to 0 ppm.
-
Integrate the signals and analyze the chemical shifts and coupling patterns.[1][2][3]
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C, and a suitable relaxation delay.
-
Acquire the FID using a proton-decoupled pulse sequence.
-
Perform a Fourier transform, phase the spectrum, and reference the solvent peak (CDCl₃ at δ 77.16 ppm).[4][5][6]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FTIR spectrometer
-
Salt plates (e.g., NaCl or KBr) or an ATR accessory
-
Sample of this compound
-
Volatile solvent (e.g., dichloromethane) for cleaning
Procedure (Thin Film Method):
-
Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry salt plate.
-
Assemble the Sample Holder: Place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Acquire the Spectrum:
-
Place the salt plates in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.[7][8][9]
-
-
Cleaning: Clean the salt plates thoroughly with a dry, volatile solvent and store them in a desiccator.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)
-
Sample of this compound
-
Volatile solvent (e.g., methanol or acetonitrile)
Procedure (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[10]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11][12]
-
Instrument Settings:
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the mass-to-charge ratio of the protonated molecule [M+H]⁺ or other adducts.[13]
-
Tandem MS (MS/MS) (Optional): To obtain fragmentation information, select the molecular ion peak for collision-induced dissociation (CID) and acquire the product ion spectrum.[11][13]
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By presenting predicted data in a structured format and detailing the experimental protocols for their acquisition, this document serves as a valuable resource for researchers in organic chemistry and drug development. The included workflow diagram further clarifies the role of spectroscopic techniques in the process of chemical synthesis and characterization. While awaiting the publication of experimental data for this specific compound, this guide offers a solid foundation for its synthesis, identification, and further application.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. docbrown.info [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. uab.edu [uab.edu]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for Diethyl 2-methyl-3-oxopentanedioate (CAS No. 16631-18-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds to provide a thorough understanding of the potential hazards and necessary precautions. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented visually.
Core Compound Information
Chemical Structure and Identifiers:
-
IUPAC Name: this compound[1]
-
CAS Number: 16631-18-8[1]
-
Molecular Formula: C₁₀H₁₆O₅[1]
-
Molecular Weight: 216.23 g/mol [1]
-
Synonyms: Diethyl 2-methyl-3-oxo-pentanedioate, 1,5-DIETHYL 2-METHYL-3-OXOPENTANEDIOATE, 2-methyl-3-ketoglutarate diethyl ester[1]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 216.23 g/mol | [1] |
| Molecular Formula | C₁₀H₁₆O₅ | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 8 | [1] |
| Exact Mass | 216.09977361 Da | [1] |
| Monoisotopic Mass | 216.09977361 Da | [1] |
| Topological Polar Surface Area | 69.7 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
| Complexity | 246 | [1] |
Hazard Identification and Classification
No specific hazard classification is available for this compound. Based on data for the structurally related compound Diethyl 3-oxoglutarate, it is considered a combustible liquid.[2]
Safety and Handling Precautions
The following guidelines are based on best practices for handling laboratory chemicals and information derived from the SDS of similar compounds.
| Precaution Category | Guideline | Source |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment. | [2][3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166). Wear protective gloves and clothing to prevent skin exposure. | [2][4] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | [2][4] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges. | [2][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Keep refrigerated. Incompatible with strong bases, acids, oxidizing agents, and reducing agents. | [2][5] |
First Aid Measures
In case of exposure, follow these first aid measures, which are based on guidelines for similar chemical compounds.
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [2] |
| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. | [2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |
Fire Fighting Measures
| Aspect | Guideline | Source |
| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist may be used to cool closed containers. | [2] |
| Specific Hazards | Combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors (Carbon monoxide and Carbon dioxide). | [2][5] |
| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. | [2] |
Experimental Protocols
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The safety and handling information is based on data for structurally similar compounds and should be used with caution. Always consult with your institution's safety officer and refer to all available safety information before handling any chemical.
References
Physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate (CAS No. 16631-18-8). The document details its chemical identity, computed physical properties, and characteristic chemical reactivity as a β-keto ester. A representative synthetic protocol is provided, alongside a logical diagram illustrating its key chemical transformations. This guide is intended to serve as a foundational resource for professionals in research and development who are interested in utilizing this compound in their work.
Chemical Identity and Physical Properties
This compound is a dicarboxylic acid ester containing a ketone functional group at the beta position relative to one of the ester groups. This structural feature classifies it as a β-keto ester, a class of compounds known for their versatile reactivity in organic synthesis.
Identifiers
A comprehensive list of identifiers for this compound is provided in Table 1. These identifiers are crucial for unambiguous identification in literature and databases.
| Identifier | Value |
| CAS Number | 16631-18-8[1][2][3] |
| Molecular Formula | C₁₀H₁₆O₅[1] |
| IUPAC Name | This compound[1] |
| Synonyms | Diethyl 2-methyl-3-oxo-pentanedioate, 1,5-DIETHYL 2-METHYL-3-OXOPENTANEDIOATE, 2-methyl-3-ketoglutarate diethyl ester, 2-methyl-3-oxo-pentanedioic acid diethyl ester[1][2] |
| InChI | InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3[1] |
| InChIKey | FCKSNVVXZMPTAQ-UHFFFAOYSA-N[1] |
| SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC[1] |
Physicochemical Properties
Currently, experimentally determined physical property data for this compound is limited in publicly accessible literature. The data presented in Table 2 are primarily computed values from reputable chemical databases.
| Property | Value | Source |
| Molecular Weight | 216.23 g/mol | PubChem[1] |
| Exact Mass | 216.09977361 Da | PubChem[1] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 7 | PubChem[1] |
| Topological Polar Surface Area | 69.7 Ų | PubChem[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the presence of the β-keto ester moiety. This functional group arrangement confers unique reactivity upon the molecule.
β-keto esters are valuable intermediates in organic synthesis due to the acidity of the α-protons (the protons on the carbon between the two carbonyl groups) and the electrophilicity of the carbonyl carbons.[4][5] The presence of two carbonyl groups significantly increases the acidity of the α-protons, allowing for easy formation of a resonance-stabilized enolate ion in the presence of a base.[4] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
Key reactions involving β-keto esters like this compound include:
-
Alkylation: The enolate can be alkylated at the α-carbon by reaction with alkyl halides.
-
Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of β,δ-diketo esters.
-
Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol reaction.
-
Michael Addition: As a nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
-
Decarboxylation: Upon hydrolysis of the ester and subsequent heating, β-keto acids readily undergo decarboxylation to yield a ketone.
The presence of both ketone and ester functional groups allows for selective reactions. For instance, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.
Experimental Protocols
Synthesis via Claisen Condensation
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Diethyl oxalate
-
Ethyl propionate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A mixture of diethyl oxalate and ethyl propionate is added dropwise to the stirred solution of sodium ethoxide at a temperature maintained between 0 and 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The reactivity of β-keto esters suggests potential for interaction with biological nucleophiles, but this has not been experimentally verified for this particular compound. Further research is required to elucidate any potential biological roles.
Safety and Handling
Specific safety and handling data for this compound are not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a β-keto ester with potential as a versatile building block in organic synthesis. While experimental data on its physical properties and biological activity are currently lacking, its chemical reactivity can be inferred from its structural class. This guide provides a summary of the available information and a representative synthetic protocol to aid researchers in its further investigation and application.
References
Commercial availability and suppliers of Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Diethyl 2-methyl-3-oxopentanedioate, including its commercial availability, physicochemical properties, and potential applications in research and development.
Introduction
This compound is a chemical compound with the molecular formula C10H16O5.[1][2] It is also known by other names such as diethyl 2-methyl-3-oxo-pentanedioate and 2-methyl-3-oxo-pentanedioic acid diethyl ester.[1][2] This molecule serves as a valuable building block in organic synthesis and is of interest to researchers in the fields of medicinal chemistry and drug development.
Commercial Availability and Suppliers
This compound is commercially available from various chemical suppliers. The availability and product specifications may vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Molecular Weight | Additional Information |
| --INVALID-LINK-- | 16631-18-8 | 216.23100 | Provides MSDS, density, melting point, boiling point, and other data.[1] |
| --INVALID-LINK-- | 16631-18-8 | 216.23 g/mol | Lists chemical vendors and provides comprehensive chemical data.[2] |
| --INVALID-LINK-- | 16631-18-8 | 216.23 | Lists the compound and related structures.[3] |
| --INVALID-LINK-- | 16631-18-8 | 216.23 | Provides chemical properties, structure, and supplier information.[4] |
| --INVALID-LINK-- | 5965-53-7 (related) | - | Lists manufacturers and suppliers, primarily in China.[5] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing experiments.
| Property | Value | Source |
| Molecular Formula | C10H16O5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 216.23 g/mol | --INVALID-LINK--[2] |
| Exact Mass | 216.10000 | --INVALID-LINK--[1] |
| CAS Number | 16631-18-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| IUPAC Name | This compound | --INVALID-LINK--[2] |
| SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC | --INVALID-LINK--[2] |
| LogP | 0.70790 | --INVALID-LINK--[1] |
| PSA | 69.67000 | --INVALID-LINK--[1] |
Experimental Protocols and Applications
This compound is utilized in various organic synthesis reactions. While specific, detailed experimental protocols are often proprietary or published in peer-reviewed literature, the following represents a generalized workflow for its use in a research setting.
General Workflow for Utilization in Organic Synthesis:
Potential Synthetic Applications:
While specific reaction pathways involving this compound are not detailed in the provided search results, its structural features, namely the ketone and two ester functional groups, suggest its utility in a variety of organic transformations. These could include, but are not limited to:
-
Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical compounds. For instance, a related compound, Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, has been used in the synthesis of substituted pyridopyrimidines.[6]
-
Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones to form new carbon-carbon bonds.
-
Michael Addition: The enolate of the dicarbonyl compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
A potential synthetic transformation is illustrated below:
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.
Conclusion
This compound is a readily available chemical intermediate with potential applications in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems relevant to drug discovery. Its utility as a building block makes it a valuable compound for researchers and scientists in the pharmaceutical and chemical industries. Further investigation into its reactivity and applications is warranted to fully explore its synthetic potential.
References
- 1. This compound | CAS#:16631-18-8 | Chemsrc [chemsrc.com]
- 2. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl 3-oxopentanedioate | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 16631-18-8 [chemicalbook.com]
- 5. globalchemmall.com [globalchemmall.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Formation Mechanism of Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation mechanism of diethyl 2-methyl-3-oxopentanedioate, a β-keto ester of interest in organic synthesis and drug development. The primary pathway for its synthesis is detailed as a crossed Claisen condensation reaction. This document outlines the step-by-step mechanism, presents relevant quantitative data from analogous reactions, and provides a detailed experimental protocol based on established synthetic methodologies.
Introduction
This compound is a dicarboxylic acid ester featuring a ketone functionality at the β-position relative to one of the ester groups. This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of related compounds. The most direct and common method for the synthesis of such β-keto esters is the Claisen condensation, specifically a crossed Claisen condensation in this case.
The Crossed Claisen Condensation Mechanism
The formation of this compound proceeds via a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of the target molecule, the likely reactants are diethyl oxalate and diethyl succinate. Diethyl oxalate serves as the electrophilic acylating agent, while diethyl succinate provides the enolizable α-protons.
The mechanism can be broken down into the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl succinate, which is acidic due to the electron-withdrawing effect of the adjacent ester group. This results in the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate of diethyl succinate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group. This step results in the formation of the β-keto ester, diethyl 2-formyl-3-oxopentanedioate.
-
Deprotonation of the β-keto ester: The resulting β-keto ester has a highly acidic proton on the α-carbon between the two carbonyl groups. This proton is readily removed by the ethoxide base present in the reaction mixture, forming a new, highly resonance-stabilized enolate. This step is essentially irreversible and drives the reaction to completion.
-
Protonation: A final workup step with a protic acid (e.g., dilute HCl or H₂SO₄) neutralizes the enolate and any remaining base to yield the final product, this compound.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the crossed Claisen condensation for the formation of this compound.
Caption: Crossed Claisen condensation mechanism.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Diethyl oxalate, Ethyl propionate, Sodium, Absolute Ethanol | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |
| Base | Sodium ethoxide (prepared in situ) | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |
| Solvent | Absolute Ether | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |
| Reaction Time | Several hours for base formation, 2-3 hours for ester addition | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |
| Reaction Temperature | Ice-water bath for ester addition | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |
| Yield | 60-70% | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |
Experimental Protocol (Analogous Procedure)
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the well-established Organic Syntheses procedure for the preparation of diethyl 2-methyl-3-oxobutanedioate. This procedure should be performed by qualified personnel in a properly equipped chemical laboratory.
Materials and Equipment:
-
Three-necked round-bottom flask (3 L)
-
Mercury-sealed stirrer
-
Efficient reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Sodium metal
-
Absolute ethanol
-
Diethyl oxalate
-
Diethyl succinate
-
Absolute ether
-
33% Acetic acid solution
-
10% Sodium bicarbonate solution
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a 3-L three-necked flask, prepare powdered sodium (3 gram atoms) under xylene. Decant the xylene and wash the sodium twice with dry ether. Add 1 L of absolute ether to the powdered sodium. Equip the flask with a stirrer, reflux condenser, and dropping funnel. Add absolute ethyl alcohol (3 moles) dropwise through the funnel. The reaction to form sodium ethoxide may take several hours.
-
Crossed Claisen Condensation: Once all the sodium has reacted, cool the flask in an ice-water bath. Prepare a mixture of diethyl succinate (3 moles) and diethyl oxalate (3 moles). Add this ester mixture slowly through the dropping funnel to the cooled sodium ethoxide solution with stirring. The addition should be slow enough to prevent the ether from refluxing (approximately 2-3 hours).
-
Work-up: After the addition is complete, remove the stirrer and set the condenser for downward distillation. Remove the ether and the ethanol formed during the reaction by heating on a water bath. The residue will likely solidify upon cooling. Treat the residue with a cold 33% acetic acid solution to decompose the sodium derivative.
-
Extraction and Purification: Extract the product with four portions of ether. Wash the combined ether extracts with water, then with a 10% sodium bicarbonate solution, and finally with water again. Remove the ether by distillation. The crude product can then be purified by fractional distillation under reduced pressure.
Visualizing the Experimental Workflow
Caption: Experimental workflow for synthesis.
Conclusion
The formation of this compound is best understood through the lens of the crossed Claisen condensation mechanism. This reaction provides an efficient route to this valuable β-keto ester intermediate. By understanding the stepwise mechanism, researchers can better control reaction conditions to optimize yields and purity. The provided analogous experimental protocol offers a robust starting point for the laboratory synthesis of this and related compounds, which are of significant interest in the fields of organic chemistry and drug discovery. Further research to determine the precise optimal conditions and yields for the specific synthesis of this compound is warranted.
An In-depth Technical Guide to the Core Reactions of Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a versatile β-keto ester with significant applications in organic synthesis, particularly as a precursor for a variety of heterocyclic compounds. Its strategic placement of ester and ketone functionalities, combined with an α-methyl group, allows for a range of chemical transformations. This technical guide provides a detailed overview of the key reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic pathways to support researchers in their synthetic endeavors.
Core Chemical Properties
Before delving into its reactivity, a summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C10H16O5 |
| Molecular Weight | 216.23 g/mol |
| CAS Number | 16631-18-8 |
| Appearance | Liquid |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in most organic solvents. |
Key Reactions and Methodologies
This compound serves as a valuable building block in several important classes of organic reactions, primarily in the synthesis of heterocyclic systems.
Synthesis of Substituted Pyridopyrimidines
A key application of this compound is in the synthesis of complex heterocyclic frameworks like pyridopyrimidines. This is exemplified by the transformations of its derivative, Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate.[2]
Reaction Pathway:
The overall synthetic pathway involves the initial conversion of a related starting material, diethyl 1,3-acetonedicarboxylate, to an enamine intermediate, which is then cyclized to form a pyrimidine ring. Subsequent modifications lead to the final pyridopyrimidine structure.[2]
Figure 1: Synthesis of Pyridopyrimidines.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate from Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate [2]
-
Reaction Setup: Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, prepared from diethyl acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), is used without isolation.
-
Cyclization: The intermediate is treated with guanidine hydrochloride.
-
Work-up and Isolation: The resulting ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate is isolated and purified.
-
Further Transformations: This pyrimidine derivative can be further reacted with an excess of DMFDMA and subsequently with ammonia, primary amines, hydrazine, or hydroxylamine to yield a variety of 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates.
Quantitative Data:
| Reactant | Reagent | Product | Yield (%) |
| Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate | Guanidine HCl | Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate | Not specified in abstract |
Knoevenagel Condensation
General Reaction Scheme:
Figure 2: Knoevenagel Condensation.
General Experimental Protocol:
-
Reaction Setup: this compound and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, toluene).
-
Catalyst: A basic catalyst, such as piperidine or sodium ethoxide, is added.
-
Reaction Conditions: The mixture is typically heated to reflux.
-
Work-up and Isolation: The product is isolated by extraction and purified by chromatography or crystallization.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that can potentially utilize β-keto esters like this compound. The reaction involves the condensation of a β-keto ester (2 equivalents), an aldehyde, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3][4][5][6]
General Reaction Scheme:
Figure 3: Hantzsch Pyridine Synthesis.
Biginelli Reaction
The Biginelli reaction is another important multi-component reaction for the synthesis of dihydropyrimidinones. It involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea.[7][8][9][10][11] The presence of the α-methyl group in this compound would lead to the formation of a tetrasubstituted dihydropyrimidinone.
General Reaction Scheme:
Figure 4: Biginelli Reaction.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes. It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13][14] While typically employing a ketone or aldehyde as the carbonyl component, the ketone functionality within this compound could potentially participate in this reaction, although this would be an unconventional application.
General Reaction Scheme:
Figure 5: Gewald Aminothiophene Synthesis.
Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[15][16][17][18][19] this compound, being a β-keto ester, can react with hydrazine or its derivatives to yield substituted pyrazolones.
General Reaction Scheme:
Figure 6: Pyrazole Synthesis.
Spectroscopic Data
Detailed spectroscopic data for the products of reactions involving this compound are crucial for characterization. While specific data for reactions of this particular substrate are not abundant in the provided search results, general characteristics can be inferred. For instance, the formation of a pyrazole ring would be indicated by characteristic signals in both ¹H and ¹³C NMR spectra. The disappearance of the active methylene protons and the appearance of aromatic proton signals would be key indicators in ¹H NMR. Similarly, ¹³C NMR would show signals corresponding to the aromatic carbons of the pyrazole ring.
Conclusion
This compound is a highly functionalized molecule with significant potential in the synthesis of diverse heterocyclic systems of interest to the pharmaceutical and materials science industries. Its reactivity in classical condensation reactions such as the Hantzsch, Biginelli, and pyrazole syntheses makes it a valuable starting material. This guide provides a foundational understanding of its key reactions, offering a starting point for researchers to explore and develop novel synthetic methodologies. Further investigation into the specific reaction conditions and substrate scope for each reaction type will undoubtedly uncover new and efficient pathways to valuable chemical entities.
References
- 1. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. sennosbiotech.com [sennosbiotech.com]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Gewald Reaction [organic-chemistry.org]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazole synthesis [organic-chemistry.org]
Stability and Storage of Diethyl 2-methyl-3-oxopentanedioate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-methyl-3-oxopentanedioate (CAS: 16631-18-8). Due to limited publicly available stability data for this specific compound, this guide draws upon established chemical principles for β-keto esters to infer its stability profile and provide best-practice recommendations for its handling and storage. The primary degradation pathways for this class of compounds are hydrolysis and subsequent decarboxylation. This document outlines general protocols for stability assessment and provides a framework for ensuring the integrity of this compound in a research and development setting.
Introduction
This compound is a β-keto ester of interest in various synthetic organic chemistry applications, including the synthesis of pharmaceutical intermediates and other complex molecules. The integrity and purity of this reagent are critical for reproducible experimental outcomes. β-keto esters as a class are known to be susceptible to certain degradation pathways, primarily hydrolysis of the ester functionalities, which can be followed by decarboxylation of the resulting β-keto acid.[1][2] The presence of moisture, as well as acidic or basic conditions, can facilitate these degradation processes.
Chemical Properties and Inferred Stability
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16631-18-8 | PubChem |
| Molecular Formula | C₁₀H₁₆O₅ | PubChem |
| Molecular Weight | 216.23 g/mol | PubChem |
Based on the general reactivity of β-keto esters, the following conditions are likely to affect the stability of this compound:
-
pH: The compound is expected to be most stable in a neutral pH range. Acidic or basic conditions can catalyze the hydrolysis of the ester groups.
-
Moisture: As a moisture-sensitive compound, exposure to water can lead to hydrolysis, forming the corresponding β-keto acid, which can then be prone to decarboxylation.
-
Temperature: Elevated temperatures can accelerate the rates of degradation reactions, including hydrolysis and decarboxylation.
-
Light: While no specific data is available, as a general precaution for organic reagents, storage away from direct light is recommended to prevent potential photochemical degradation.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for β-keto esters.
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | To protect from moisture and light. |
| Form | Neat (undiluted) liquid | To avoid potential interactions with solvents during long-term storage. If solutions are prepared, they should be used fresh or stored under the conditions outlined below. |
For solutions of this compound, storage recommendations for a related compound, Diethyl 3-oxopentanedioate, suggest that stock solutions may be stable for shorter periods at lower temperatures.
Table 3: Example Storage Conditions for a Structurally Related Compound in Solution
| Temperature | Duration |
| -20°C | up to 1 month |
| -80°C | up to 6 months |
It is crucial to empirically determine the stability of this compound solutions in the specific solvent system being used.
Potential Degradation Pathways
The primary degradation pathways anticipated for this compound are hydrolysis and decarboxylation.
References
Methodological & Application
Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of diethyl 2-methyl-3-oxopentanedioate as a versatile precursor in the synthesis of various heterocyclic compounds. The focus is on the construction of pyridazinone and pyrazolone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific literature detailing the reaction of this compound is limited, the following protocols are based on well-established, analogous reactions of β-keto esters.
Synthesis of Pyridazinone Derivatives
The reaction of this compound with hydrazine hydrate is a classical approach for the synthesis of dihydropyridazinone derivatives. This cyclocondensation reaction offers a straightforward route to functionalized six-membered nitrogen-containing heterocycles.
General Reaction Scheme: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Caption: General reaction scheme for the synthesis of a dihydropyridazinone.
Experimental Protocol: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
This protocol is a representative procedure based on analogous reactions. Researchers should optimize the conditions for their specific needs.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware and reflux apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of ester).
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water and stir to induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
-
Dry the purified product under vacuum.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the synthesis described above, as specific literature values for this reaction were not found. This data is intended to be representative of typical yields and conditions for similar reactions.
| Reactant 1 (Quantity) | Reactant 2 (Quantity) | Solvent (Volume) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |
| This compound (2.16 g, 10 mmol) | Hydrazine hydrate (80%) (0.69 mL, 11 mmol) | Ethanol (20 mL) | 78 (Reflux) | 5 | 75 |
Synthesis of Pyrazolone Derivatives
This compound can also serve as a precursor for the synthesis of pyrazolone derivatives through reaction with hydrazine or substituted hydrazines. This reaction provides access to five-membered heterocyclic systems, which are prevalent in many pharmaceutical agents.
General Reaction Scheme: Synthesis of Ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
Caption: General reaction scheme for the synthesis of a pyrazolone derivative.
Experimental Protocol: Synthesis of Ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate
This is a general procedure and may require optimization.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial Acetic Acid or Ethanol
-
Standard laboratory glassware
-
Recrystallization solvents
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq) and the hydrazine reagent (1.0 eq).
-
Add a solvent such as glacial acetic acid or ethanol.
-
Heat the mixture, with stirring, at a temperature ranging from 60°C to reflux, for a period of 2 to 8 hours. The optimal time and temperature should be determined by reaction monitoring (e.g., TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent to yield the desired pyrazolone derivative.
Workflow for Heterocyclic Synthesis
The general workflow for utilizing this compound in heterocyclic synthesis is outlined below.
Application Notes: Diethyl 2-methyl-3-oxopentanedioate as a Versatile Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a highly functionalized synthetic building block with significant potential in the stereoselective synthesis of complex natural products. Its unique array of functional groups—two esters and a ketone—concentrated within a five-carbon chain, coupled with a chiral center, makes it an attractive starting material for the construction of diverse molecular architectures found in alkaloids, terpenoids, and polyketides. This document provides an overview of its application, detailed experimental protocols for its utilization, and visualizations of key synthetic transformations.
Key Applications in Natural Product Synthesis
While not as ubiquitously cited as other common building blocks, this compound and its close analogs are valuable precursors for constructing specific structural motifs present in various natural products. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled modifications. Key transformations include intramolecular condensations to form cyclic systems, selective reductions, and alkylations at the α-positions.
A primary application involves the synthesis of substituted piperidines and other nitrogen-containing heterocycles, which are core structures in many alkaloids. The pentanedioate backbone provides the necessary carbon framework for the formation of six-membered rings through reactions like the Dieckmann condensation.
Experimental Protocols
The following protocols describe key transformations involving this compound and its derivatives in the context of natural product synthesis.
Protocol 1: Intramolecular Dieckmann Condensation for the Synthesis of a Substituted Piperidinone Precursor
This protocol outlines the base-mediated intramolecular cyclization of an amino-functionalized this compound derivative to yield a key piperidinone intermediate, a common scaffold in alkaloid synthesis.
Materials:
-
N-Benzyl-2-(this compound)acetamide
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Benzyl-2-(this compound)acetamide (1.0 eq) in anhydrous ethanol (20 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium ethoxide (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M hydrochloric acid to neutralize the mixture to pH 7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired piperidinone precursor.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Ethyl 1-benzyl-4-methyl-2,5-dioxopiperidine-4-carboxylate | C₁₆H₁₉NO₄ | 289.33 | 75-85 |
Protocol 2: Reductive Amination for the Introduction of a Nitrogen Moiety
This protocol describes the introduction of a primary amine to the ketone functionality of this compound, a crucial step for its use in alkaloid synthesis.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (15 mL/mmol), add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Acidify the reaction mixture to pH 6 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield diethyl 3-amino-2-methylpentanedioate.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| Diethyl 3-amino-2-methylpentanedioate | C₁₀H₁₉NO₄ | 217.26 | 60-70 |
Visualizations
Logical Workflow for Alkaloid Precursor Synthesis
The following diagram illustrates the logical progression from this compound to a key piperidinone intermediate for alkaloid synthesis.
Caption: Synthetic route to a piperidinone precursor.
Signaling Pathway Analogy: Controlled Functional Group Transformation
This diagram illustrates the concept of selectively targeting different functional groups within this compound, analogous to a signaling pathway where different stimuli trigger distinct downstream effects.
Caption: Selective transformations of functional groups.
Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and a comprehensive protocol for the synthesis of a pyridazinone derivative utilizing Diethyl 2-methyl-3-oxopentanedioate as a key starting material. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Application Notes
Pyridazine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[1] The incorporation of a pyridazine moiety can significantly enhance the therapeutic potential of a molecule. Synthesizing novel pyridazine derivatives allows for the exploration of new chemical space and the development of next-generation therapeutics.
The reaction of a β-ketoester, such as this compound, with hydrazine hydrate is a classical and efficient method for the construction of the pyridazinone ring system. This cyclocondensation reaction offers a straightforward route to highly functionalized heterocyclic compounds that can serve as versatile intermediates for further chemical modifications. The resulting pyridazinone, specifically ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, possesses multiple functional groups that can be readily modified to generate a library of diverse compounds for biological screening.
Proposed Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The hydrazine initially reacts with the ketone carbonyl group, followed by an intramolecular cyclization with one of the ester groups to form the stable six-membered pyridazinone ring.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol (10 volumes).
-
Addition of Hydrazine: To the stirred solution, add a catalytic amount of glacial acetic acid. Subsequently, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature over a period of 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.
Proposed Mechanism
The reaction is proposed to proceed through the following steps:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic ketone carbonyl carbon of the this compound.
-
Formation of Hydrazone Intermediate: This leads to the formation of a hemiaminal which then dehydrates to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of one of the ester groups.
-
Elimination: This is followed by the elimination of an ethanol molecule to form the stable six-membered pyridazinone ring.
Caption: Proposed reaction mechanism workflow.
Data Presentation
| Starting β-Ketoester | Hydrazine Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Diethyl 3-oxopentanedioate | 1.1 | Ethanol | Reflux | 5 | 75-85 |
| Ethyl 2-methyl-3-oxobutanoate | 1.2 | Acetic Acid | 100 | 3 | ~80 |
| Diethyl 2-acetylglutarate | 1.0 | Ethanol | Reflux | 6 | 60-70 |
This table is a representation of typical results from similar reactions and should be used as a general guideline.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
This detailed guide provides a solid foundation for researchers to synthesize novel pyridazinone derivatives from this compound. The resulting compounds can be valuable additions to compound libraries for drug discovery programs, potentially leading to the identification of new therapeutic agents.
References
Application Notes and Protocols: Diethyl 2-methyl-3-oxopentanedioate in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a versatile C10H16O5 β-ketoester that serves as a valuable building block in organic synthesis.[1] Its activated methylene group, situated between two carbonyl functionalities, makes it an ideal substrate for Knoevenagel condensation reactions. This reaction, a cornerstone of carbon-carbon bond formation, involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield α,β-unsaturated compounds.[2] These products are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules, including anticoagulants, and anti-cancer agents.[3][4]
The applications of this compound in Knoevenagel-type reactions are primarily centered on the synthesis of substituted coumarins and complex heterocyclic systems, which are significant pharmacophores.
Key Applications
Synthesis of Substituted Coumarins
Coumarins (benzopyran-2-ones) are a class of naturally occurring compounds renowned for their diverse biological activities. The Knoevenagel condensation provides a direct route to 3-substituted coumarins. While specific examples with this compound are not extensively documented, its structural similarity to other β-ketoesters like ethyl acetoacetate allows for its application in Pechmann-type condensations, a related reaction for coumarin synthesis.[5][6] The reaction typically proceeds by condensing the β-ketoester with a substituted phenol under acidic or basic conditions. The resulting substituted coumarins are key intermediates in the development of novel therapeutic agents.
Synthesis of Complex Heterocyclic Scaffolds
This compound is a precursor for the synthesis of complex heterocyclic compounds, such as pyridopyrimidines. For instance, it can be first reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine intermediate, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate.[7][8] This intermediate can then undergo cyclocondensation reactions with various nucleophiles, such as guanidine, to construct intricate ring systems that are central to many drug candidates.[8]
Experimental Protocols
The following are generalized protocols for the application of this compound in Knoevenagel-type condensation reactions, based on established procedures for similar β-ketoesters. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes a typical base-catalyzed Knoevenagel condensation.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Toluene (for azeotropic removal of water, optional)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and this compound (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5-1.0 mL).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). For aldehydes that are less reactive, a Dean-Stark apparatus can be used with toluene as the solvent to facilitate the removal of water.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired α,β-unsaturated product.
Protocol 2: Synthesis of Substituted Coumarins via Pechmann-type Condensation
This protocol outlines the synthesis of a coumarin derivative using a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., resorcinol)
-
Strong acid catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst like Amberlyst-15)[9]
-
Ethanol (solvent)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add the substituted phenol (10 mmol) and this compound (10 mmol).
-
Cool the flask in an ice bath and slowly add the acid catalyst (e.g., 5 mL of concentrated sulfuric acid) with constant stirring.
-
After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature. Gentle heating may be required for less reactive phenols.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Knoevenagel condensations of aldehydes with structurally similar active methylene compounds, which can be used as a starting point for optimizing reactions with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Diethyl malonate | Piperidine | Ethanol | Reflux | 2 | ~85 | [10] |
| Isovaleraldehyde | Diethyl malonate | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-89 | [11] |
| Aromatic Aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic acid | Ionic Liquid | Room Temp | 0.5-2 | 44-84 | [12] |
| Benzaldehyde | Diethyl malonate | Amine-grafted K10 montmorillonite | - | Room Temp | 12 | 97 (conversion) | [13] |
Visualizations
Knoevenagel Condensation: Reaction Pathway
Caption: Experimental workflow for a typical Knoevenagel condensation.
Knoevenagel Condensation: Generalized Mechanism
Caption: Generalized mechanism of the Knoevenagel condensation.
References
- 1. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. chemmethod.com [chemmethod.com]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
- 7. Transformations of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate. A Simple Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates [chooser.crossref.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedioate
Application Note: Synthesis of Pyridazinone Derivatives
Topic: A Robust Experimental Protocol for the Synthesis of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate from Diethyl 2-methyl-3-oxopentanedioate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of a pyridazinone derivative, specifically ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate, from this compound. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including cardiovascular, analgesic, and anti-inflammatory properties.[1][2] The protocol is based on the classical cyclocondensation reaction between a γ-keto ester and hydrazine hydrate, a common and versatile method for constructing the pyridazinone ring system.[3][4] This application note offers a step-by-step methodology, a summary of expected quantitative data, and a visual workflow to guide researchers in the successful synthesis and purification of the target compound.
Principle of the Reaction
The synthesis involves the reaction of this compound, a γ-keto ester, with hydrazine. The reaction proceeds via a cyclocondensation mechanism. Initially, the hydrazine reacts with the ketone carbonyl group to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto one of the ester carbonyls leads to cyclization and elimination of ethanol, forming the stable six-membered dihydropyridazinone ring.
Experimental Protocol
2.1 Materials and Reagents
-
This compound (C₁₀H₁₆O₅, MW: 216.23 g/mol )[5]
-
Hydrazine hydrate (N₂H₄·H₂O, ~64% N₂H₄, MW: 50.06 g/mol )
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
2.2 Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for filtration and recrystallization
-
Melting point apparatus
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization
2.3 Reaction Procedure
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.81 g, 50 mmol).
-
Add absolute ethanol (50 mL) to dissolve the starting material completely.
-
While stirring, slowly add hydrazine hydrate (2.5 mL, ~50 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.5 mL) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
2.4 Purification
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
2.5 Characterization
The identity and purity of the final product, ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry, as well as by melting point determination.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis. Yields and melting points are representative values based on similar reported syntheses.
| Parameter | Value |
| Reactants | |
| This compound | 10.81 g (50 mmol) |
| Hydrazine Hydrate | 2.5 mL (~50 mmol) |
| Product | Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate |
| Molecular Formula | C₈H₁₂N₂O₃ |
| Molecular Weight | 184.19 g/mol |
| Reaction Conditions | |
| Solvent | Absolute Ethanol |
| Temperature | ~80°C (Reflux) |
| Reaction Time | 4-6 hours |
| Results | |
| Theoretical Yield | 9.21 g |
| Actual Yield (Hypothetical) | 7.37 g |
| Percent Yield (Hypothetical) | 80% |
| Appearance | White to off-white crystalline solid |
| Melting Point (Hypothetical) | 145-148°C |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Figure 1: Workflow for Pyridazinone Synthesis.
References
Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of diethyl 2-methyl-3-oxopentanedioate in multicomponent reactions (MCRs), a class of chemical reactions where three or more reactants combine in a single step to form a complex product. The inherent efficiency and atom economy of MCRs make them a powerful tool in medicinal chemistry and drug discovery for the rapid generation of diverse molecular scaffolds. This compound, a versatile β-keto ester, serves as a valuable building block in the synthesis of various heterocyclic compounds.
Hantzsch-Type Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines
A notable application of this compound is in the Hantzsch-type synthesis of unsymmetrical 4-methyl-substituted 5-nitro-1,4-dihydropyridines. This multicomponent approach allows for the efficient construction of these dihydropyridine cores, which are prevalent in many biologically active compounds. The reaction proceeds by the condensation of a β-dicarbonyl compound (this compound), an aldehyde, a nitro-ketone, and ammonium acetate.[1]
Reaction Scheme
The general reaction scheme for the synthesis of 4-methyl-substituted 5-nitro-1,4-dihydropyridines is depicted below.
Caption: General scheme of the Hantzsch-type multicomponent reaction.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 4-methyl-substituted 5-nitro-1,4-dihydropyridines using a similar β-dicarbonyl compound. The yields are expected to be comparable when using this compound under optimized conditions.
| Entry | Aldehyde (R-CHO) | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetaldehyde diethyl acetal | Ethyl 2-phenyl-3-oxobutanoate | Ethyl 2-(2-methyl-5-nitro-4-phenyl-1,4-dihydropyridin-3-yl)-2-oxoacetate | 63 |
| 2 | Acetaldehyde diethyl acetal | Diethyl 3-oxopentanedioate | Diethyl 2,4-dimethyl-5-nitro-1,4-dihydropyridine-3,5-dicarboxylate | 40 |
| 3 | Acetaldehyde diethyl acetal | 3-Oxo-3-phenylpropanenitrile | 2,4-Dimethyl-5-nitro-1,4-dihydropyridine-3-carbonitrile | 45 |
Data adapted from a study on the multicomponent synthesis of unsymmetrical 5-nitropyridines.[1]
Experimental Protocols
General Protocol for the Synthesis of 4-Methyl-Substituted 5-Nitro-1,4-Dihydropyridines
This protocol is adapted from the general method for the synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines.[1]
Materials:
-
2-Nitroacetophenone (or other suitable nitro-ketone)
-
Acetaldehyde diethyl acetal (or other suitable aldehyde)
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask, add 2-nitroacetophenone (2.0 mmol), acetaldehyde diethyl acetal (4.0 mmol), this compound (2.0 mmol), and ammonium acetate (6.0 mmol).
-
Add glacial acetic acid (4 mL) to the mixture.
-
Stir the reaction mixture at 60 °C for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into water (40 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of 4-methyl-substituted 5-nitro-1,4-dihydropyridines.
References
Application Notes and Protocols for the Catalytic Conversion of Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a β-keto ester of significant interest in synthetic organic chemistry, particularly as a precursor for chiral molecules with applications in drug discovery and development. The catalytic conversion of this substrate, primarily through asymmetric hydrogenation, yields chiral diethyl 2-methyl-3-hydroxypentanedioate. This product contains two stereocenters and is a valuable building block for the synthesis of various complex molecules, including chiral lactones, which are prevalent motifs in many biologically active compounds. This document provides detailed application notes and experimental protocols for the catalytic conversion of this compound.
Physicochemical Properties and Safety Information
-
Molecular Formula: C₁₀H₁₆O₅[3]
-
Molecular Weight: 216.23 g/mol [3]
-
Appearance: Colorless oil
-
Safety: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4][5][6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
Catalytic Conversion: Asymmetric Hydrogenation
The primary catalytic conversion of this compound is the asymmetric hydrogenation of its ketone functionality to produce the corresponding chiral β-hydroxy ester, Diethyl 2-methyl-3-hydroxypentanedioate. This reaction is typically carried out using transition metal catalysts, such as Iridium, Ruthenium, or Platinum, complexed with chiral ligands.
Logical Workflow for Synthesis of Chiral Lactones
The asymmetric hydrogenation of this compound is a key step in a synthetic pathway towards valuable chiral lactones. The general workflow is depicted below.
Caption: Workflow from starting material to chiral lactone product.
Experimental Protocols
While specific protocols for this compound are not extensively published, the following are detailed, representative protocols for the asymmetric hydrogenation of β-keto esters using well-established catalytic systems. These can be adapted for the target substrate.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from methodologies for the Ir-catalyzed asymmetric hydrogenation of β-keto esters.
Materials:
-
This compound
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral Ferrocenyl P,N,N-ligand
-
Anhydrous, degassed solvent (e.g., Methanol, Dichloromethane)
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (0.005 mmol) and the chiral ferrocenyl P,N,N-ligand (0.011 mmol).
-
Add anhydrous, degassed solvent (5 mL) and stir the mixture at room temperature for 30 minutes to generate the catalyst.
-
In a separate vial, dissolve this compound (1.0 mmol) in the same solvent (5 mL).
-
Transfer the substrate solution to the autoclave.
-
Using a syringe, transfer the catalyst solution to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 30 °C) for the required time (e.g., 12-24 hours).
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diethyl 2-methyl-3-hydroxypentanedioate.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol is based on the well-established Ru-BINAP catalytic system for the hydrogenation of β-keto esters.
Materials:
-
This compound
-
[RuCl₂(p-cymene)]₂
-
(S)- or (R)-BINAP
-
Anhydrous, degassed Ethanol or Methanol
-
High-pressure autoclave with a magnetic stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave with [RuCl₂(p-cymene)]₂ (0.0025 mmol), (S)- or (R)-BINAP (0.0055 mmol), and the solvent (10 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in the same solvent (5 mL).
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-100 atm).
-
Stir the reaction at the desired temperature (e.g., 25-50 °C) until the reaction is complete (monitor by TLC or GC).
-
Carefully vent the autoclave and concentrate the reaction mixture.
-
Purify the product by column chromatography.
-
Analyze the product for yield and enantiomeric excess.
Quantitative Data Summary
The following table summarizes representative quantitative data for the asymmetric hydrogenation of various β-keto esters using different catalytic systems. While data for this compound is not explicitly available, these results for structurally similar substrates provide an expected range of efficacy.
| Catalyst System | Substrate | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) |
| Ir-Ferrocenyl P,N,N | Ethyl 3-oxobutanoate | CH₂Cl₂ | 30 | 50 | >99 | 95 |
| Ir-Ferrocenyl P,N,N | Ethyl benzoylacetate | CH₂Cl₂ | 30 | 50 | >99 | 92 |
| Ru-(S)-BINAP | Methyl 3-oxobutanoate | Methanol | 50 | 100 | 100 | 99 |
| Ru-(R)-BINAP | Ethyl 3-oxopentanoate | Ethanol | 25 | 10 | 98 | >98 |
| Pt/Al₂O₃-Cinchonidine | Ethyl pyruvate | Toluene | 25 | 1 | 95 | 90 |
Application in Drug Development: Synthesis of Chiral Lactones
The resulting chiral Diethyl 2-methyl-3-hydroxypentanedioate is a versatile intermediate. A common and valuable transformation is its intramolecular cyclization to form a chiral lactone. These lactones are important structural motifs found in a wide array of natural products and pharmaceuticals.
Experimental Workflow for Lactonization
Caption: General workflow for the lactonization of the chiral intermediate.
Protocol 3: Acid-Catalyzed Lactonization
Materials:
-
Diethyl 2-methyl-3-hydroxypentanedioate
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add Diethyl 2-methyl-3-hydroxypentanedioate (1.0 mmol) and toluene (20 mL).
-
Add a catalytic amount of p-TsOH (e.g., 0.05 mmol).
-
Heat the mixture to reflux and collect the ethanol/water azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral lactone by column chromatography or distillation.
These protocols and application notes provide a comprehensive guide for researchers and scientists working on the catalytic conversion of this compound and its derivatives for applications in drug discovery and development. The provided workflows and representative data serve as a strong foundation for optimizing reaction conditions for this specific substrate.
References
- 1. This compound | CAS#:16631-18-8 | Chemsrc [chemsrc.com]
- 2. This compound | 16631-18-8 [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. Diethyl 3-oxopentanedioate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes: Diethyl 2-methyl-3-oxopentanedioate as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of diethyl 2-methyl-3-oxopentanedioate as a key building block in the synthesis of pharmaceutical intermediates, particularly focusing on the generation of substituted 1,4-dihydropyridine (1,4-DHP) scaffolds. The inherent asymmetry of this precursor allows for the creation of unsymmetrically substituted dihydropyridines, a critical feature for tuning the pharmacological properties of this class of drugs.
Introduction
This compound is a β-keto ester that serves as a valuable precursor in organic synthesis. Its structure is particularly amenable to the Hantzsch pyridine synthesis, a one-pot multicomponent reaction that reliably produces 1,4-dihydropyridine derivatives.[1][2] This class of compounds forms the backbone of several blockbuster drugs known as calcium channel blockers, which are widely used in the treatment of hypertension and angina.[3][4] The substitution pattern on the 1,4-DHP ring is crucial for their biological activity, and the use of asymmetrically substituted β-keto esters like this compound offers a direct route to novel and potentially more effective drug candidates.
Core Application: Synthesis of Unsymmetrical 1,4-Dihydropyridine Intermediates
The primary application of this compound is in the Hantzsch synthesis to produce unsymmetrically substituted 1,4-dihydropyridines. The "2-methyl" group on the pentanedioate backbone directly translates to a methyl group at the 2-position of the resulting dihydropyridine ring, while the other β-keto ester component in the reaction can be varied to introduce different substituents at the 6-position.
A representative reaction is the synthesis of a felodipine analogue, a well-known calcium channel blocker. By reacting this compound with an aromatic aldehyde and a simple enamine (derived from an acetoacetate), a 1,4-dihydropyridine with distinct ester and methyl groups at the 3,5- and 2,6-positions, respectively, can be synthesized.
Experimental Protocols
The following protocols are adapted from established Hantzsch dihydropyridine syntheses and are provided as a guide for the use of this compound.
Protocol 1: Synthesis of Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Analogue
This protocol outlines the synthesis of a 1,4-dihydropyridine intermediate using this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
2-Chlorobenzaldehyde
-
Ammonium acetate
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.
-
To this solution, add this compound (10 mmol) and ammonium acetate (10 mmol).
-
Reflux the mixture on a steam bath for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., acetone-benzene 3:1) to obtain the purified diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogue.
Data Presentation
| Reactant | Molar Ratio |
| This compound | 1 |
| Ethyl acetoacetate | 1 |
| 2-Chlorobenzaldehyde | 1 |
| Ammonium acetate | 1 |
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Temperature | Reflux |
| Solvent | Ethanol |
| Expected Yield | 60-80% |
Note: Yields are estimates based on similar reported Hantzsch reactions and may vary depending on specific reaction conditions and purification methods.
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthetic pathway from precursors to a pharmaceutical intermediate.
Hantzsch Reaction Signaling Pathway
Caption: Key steps in the Hantzsch 1,4-dihydropyridine synthesis.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. [Synthesis of alkyl 2,6-dimethyl-(substituted or unsubstituted furyl)-1,4-dihydropyridine-3,5-dicarboxylates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Synthetic Routes to Novel Bioactive Scaffolds Using Diethyl 2-methyl-3-oxopentanedioate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-methyl-3-oxopentanedioate is a versatile β-keto ester that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds of medicinal interest. Its unique structural features, including the presence of a reactive ketone and two ester functionalities, along with a methyl substituent that can influence stereochemistry and biological activity, make it an attractive starting material for generating diverse molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this compound, with a focus on the preparation of substituted pyridopyrimidines, a class of compounds with known biological activities.
Application 1: Synthesis of Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates
The following section details a synthetic route to highly functionalized pyridopyrimidine derivatives, which are of significant interest in drug discovery due to their diverse pharmacological properties, including kinase inhibition. The synthesis commences with the activation of a diethyl acetonedicarboxylate derivative, a close structural analog of this compound, to form a reactive enamine intermediate. This is followed by a series of cyclization and functionalization steps to yield the target pyridopyrimidine scaffold. While the outlined synthesis starts from a derivative, it showcases a powerful strategy for the elaboration of the core pentanedioate structure.
Workflow Diagram
Caption: Synthetic pathway to pyridopyrimidines.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate
-
Principle: This step involves the reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form the corresponding enamine, which activates the molecule for subsequent cyclization.
-
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting crude Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate is often used in the next step without further purification.[1][2]
-
Step 2: Synthesis of Ethyl 2-amino-4-(2-ethoxycarbonyl-1-methyl)-pyrimidine-5-carboxylate
-
Principle: The enamine intermediate undergoes a cyclocondensation reaction with guanidine hydrochloride to form the core pyrimidine ring.
-
Procedure:
-
Dissolve the crude Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate (1.0 eq) in a suitable solvent such as ethanol.
-
Add guanidine hydrochloride (1.1 eq) and a base (e.g., sodium ethoxide, 1.1 eq) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is poured into ice-water and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2]
-
Step 3: Synthesis of the Final Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates
-
Principle: The pyrimidine intermediate is further functionalized and cyclized to form the final fused pyridopyrimidine ring system.
-
Procedure:
-
The ethyl 2-amino-4-(2-ethoxycarbonyl-1-methyl)-pyrimidine-5-carboxylate (1.0 eq) is first reacted with an excess of DMFDMA to form a new enamine intermediate.[2]
-
This intermediate is then treated with various primary amines, hydrazines, or ammonia in a suitable solvent.[1][2]
-
The reaction mixture is heated to induce cyclization, forming the 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates.[1][2]
-
The final products are isolated and purified using standard techniques such as column chromatography or recrystallization.
-
Quantitative Data Summary
| Step | Product | Reagents | Typical Yield (%) |
| 1 | Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate | This compound, DMFDMA | Typically used in situ |
| 2 | Ethyl 2-amino-4-(2-ethoxycarbonyl-1-methyl)-pyrimidine-5-carboxylate | Enamine from Step 1, Guanidine HCl, Base | 60-75% (estimated) |
| 3 | Substituted 2-Amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates | Pyrimidine from Step 2, DMFDMA, Amines/Hydrazines | 50-70% (estimated) |
Note: Yields are estimated based on typical outcomes for similar reactions and should be optimized for specific substrates.
Potential Alternative Synthetic Routes
While the synthesis of pyridopyrimidines is a key application, the versatile structure of this compound makes it a suitable candidate for other important multicomponent reactions. The following are proposed synthetic pathways based on the known reactivity of β-keto esters.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis offers a straightforward route to dihydropyridines, which can be subsequently oxidized to pyridines.
Caption: Proposed Hantzsch pyridine synthesis.
Knoevenagel Condensation
This reaction can be used to form a C=C double bond, a key step in the synthesis of various unsaturated compounds and coumarins.
Caption: Knoevenagel condensation pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex and potentially bioactive molecules. The detailed protocol for the synthesis of substituted pyridopyrimidines highlights its utility in constructing fused heterocyclic systems. Furthermore, its potential application in other well-established synthetic transformations like the Hantzsch pyridine synthesis and Knoevenagel condensation opens up avenues for the creation of diverse libraries of novel compounds for drug discovery and development. The methodologies and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important building block.
References
Troubleshooting & Optimization
Challenges in the synthesis of pyridazines from Diethyl 2-methyl-3-oxopentanedioate
Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyridazine derivatives, with a specific focus on challenges arising from starting materials like Diethyl 2-methyl-3-oxopentanedioate. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to assist in your experimental work.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyridazines from β-ketoesters and hydrazine.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Side Reactions: Hydrazine may react with the ester groups to form hydrazides.[1] 3. Poor Starting Material Quality: Impurities in this compound can interfere with the reaction. 4. Product Degradation: The pyridazine product may be unstable under the reaction or workup conditions. | 1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Control Stoichiometry: Use a slight excess of hydrazine to drive the cyclization. Consider protecting the ester groups if hydrazide formation is a major issue. 3. Purify Starting Material: Ensure the starting β-ketoester is pure before use. 4. Modify Workup: Use milder extraction and purification techniques. Avoid strong acids or bases if the product is sensitive. |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: The unsymmetrical nature of this compound can lead to the formation of regioisomers. 2. Side Reactions: In addition to hydrazide formation, other side reactions like the Wolff-Kishner reduction of the ketone may occur under basic conditions.[2][3] 3. Air Oxidation: Dihydropyridazine intermediates may oxidize to the aromatic pyridazine.[4] | 1. Control Reaction Conditions: Varying the solvent and temperature can influence regioselectivity. The use of a pre-formed hydrazone may also improve selectivity.[2] 2. Choose Appropriate Reagents: Avoid strongly basic conditions if the Wolff-Kishner reduction is a concern. 3. Inert Atmosphere: If the dihydropyridazine is the desired product, run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Reaction Solvent: This can make extraction and precipitation difficult. 2. Product Co-elutes with Impurities: Standard chromatographic methods may not be sufficient to separate the product from byproducts. 3. Product is an Oil or Gummy Solid: This can make handling and purification challenging. | 1. Solvent Selection: Choose a solvent system where the product has lower solubility for easier precipitation or extraction. 2. Alternative Purification Methods: Consider techniques like preparative HPLC, crystallization, or derivatization to aid in separation. 3. Trituration/Crystallization: Try triturating the crude product with a non-polar solvent to induce crystallization. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of a β-ketoester like this compound with hydrazine?
A1: The reaction proceeds through a condensation reaction between the hydrazine and the dicarbonyl functionality of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the pyridazine ring. The initial nucleophilic attack can occur at either the ketone or ester carbonyl, influencing the final product.
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reaction is the formation of hydrazides, where hydrazine reacts with the ester functional groups instead of the ketone.[1] Another potential side reaction, particularly under basic conditions, is the Wolff-Kishner reduction, which would reduce the ketone to a methylene group.[2][3]
Q3: How can I improve the regioselectivity of the reaction?
A3: The regioselectivity of the cyclization can be influenced by several factors. Steric hindrance from the methyl group on your starting material may direct the initial attack of hydrazine. Experimenting with different solvents, reaction temperatures, and the use of acid or base catalysts can help favor the formation of one regioisomer over the other.
Q4: My product seems to be a dihydropyridazine. How can I convert it to the aromatic pyridazine?
A4: If you have isolated a dihydropyridazine, it can often be oxidized to the corresponding pyridazine.[4] Common methods include air oxidation (sometimes catalyzed by acid or base), or the use of mild oxidizing agents. The choice of oxidant will depend on the stability of your compound.
Q5: Are there any alternative synthetic routes to pyridazines if this method fails?
A5: Yes, there are numerous methods for synthesizing pyridazines.[4][5] These include Diels-Alder reactions of tetrazines with alkenes, and cyclization of other dicarbonyl precursors.[4] If you continue to face challenges, exploring alternative starting materials or a different synthetic strategy may be beneficial.
Experimental Protocols
Below is a general protocol for the synthesis of a pyridazine from a β-ketoester and hydrazine. This should be adapted based on the specific reactivity of your starting materials.
General Procedure for Pyridazine Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the β-ketoester (1.0 eq) and a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 - 1.5 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography, crystallization, or preparative HPLC to obtain the desired pyridazine.
Visualized Workflows and Pathways
Caption: General reaction pathway for pyridazine synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for Diethyl 2-Methyl-3-Oxopentanedioate
Welcome to the technical support center for the synthesis and optimization of Diethyl 2-Methyl-3-Oxopentanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a crossed Claisen condensation between diethyl oxalate and diethyl propionate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The alkoxide base may have decomposed due to moisture. 2. Insufficient Base: A full stoichiometric equivalent of base is required to drive the reaction equilibrium forward by deprotonating the β-keto ester product.[1] 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Impure Reagents: Moisture or other impurities in the reactants or solvent can quench the base. | 1. Use freshly prepared or properly stored sodium ethoxide. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure at least one full equivalent of sodium ethoxide is used relative to the limiting reagent (diethyl propionate). 3. Consider gradually increasing the reaction temperature, monitoring for product formation and potential side reactions. 4. Use anhydrous solvents and freshly distilled reagents. |
| Presence of Significant Side Products | 1. Self-Condensation of Diethyl Propionate: This occurs when the enolate of diethyl propionate reacts with another molecule of diethyl propionate. 2. Transesterification: If the alkoxide base does not match the ester's alcohol component, an exchange of the alkoxy group can occur. 3. Reaction with Both Ester Groups of Diethyl Oxalate: The enolate can potentially react with both carbonyl groups of diethyl oxalate. | 1. To minimize self-condensation, slowly add the diethyl propionate to a mixture of the sodium ethoxide and diethyl oxalate.[2][3] This keeps the concentration of the enolizable ester low at any given time.[2] 2. Use sodium ethoxide as the base since the starting materials are diethyl esters. 3. Use a 1:1 molar ratio of diethyl propionate to diethyl oxalate to favor mono-acylation. |
| Difficulty in Product Purification | 1. Incomplete Reaction: Unreacted starting materials remain in the crude product. 2. Formation of Emulsions During Workup: This can make phase separation challenging. 3. Co-elution of Impurities during Chromatography: Side products may have similar polarities to the desired product. | 1. Monitor the reaction progress using TLC or GC to ensure completion before workup. 2. During the aqueous workup, use brine to help break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| Product Decomposition | 1. Harsh Acidic or Basic Conditions during Workup: The β-keto ester can undergo hydrolysis or retro-Claisen condensation. 2. High Temperatures during Purification: The product may be thermally unstable. | 1. Use a mild acid (e.g., dilute HCl or acetic acid) for neutralization and perform the workup at low temperatures (e.g., in an ice bath). 2. Use vacuum distillation at the lowest possible temperature for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For this compound, the typical reactants are diethyl oxalate and diethyl propionate, with sodium ethoxide serving as the base. Diethyl oxalate is a good choice for the non-enolizable ester partner in a crossed Claisen condensation.
Q2: Why is a stoichiometric amount of base required for the Claisen condensation?
A2: A stoichiometric amount of base is crucial because the final deprotonation of the resulting β-keto ester is what drives the reaction equilibrium towards the product.[1] The β-keto ester is more acidic than the starting ester, and this favorable acid-base reaction pulls the preceding reversible steps forward. Using only a catalytic amount of base will result in low yields.[1]
Q3: How can I prevent the self-condensation of diethyl propionate?
A3: The self-condensation of diethyl propionate is a common side reaction. To minimize this, the diethyl propionate should be added slowly to a mixture of the sodium ethoxide and an excess of diethyl oxalate.[3][4] This ensures that the enolate of diethyl propionate is more likely to react with the more electrophilic diethyl oxalate rather than another molecule of diethyl propionate.[3]
Q4: What are the key parameters to control for optimizing the reaction yield?
A4: The key parameters for optimization include:
-
Purity of Reagents and Solvent: All reagents and the solvent (typically ethanol or an ether) must be anhydrous.
-
Base Quality: Use a freshly prepared and moisture-free alkoxide base.
-
Reaction Temperature: The optimal temperature will depend on the specific reactants and solvent. It should be high enough for a reasonable reaction rate but low enough to minimize side reactions.
-
Order of Addition: As mentioned, slow addition of the enolizable ester is critical.
-
Stoichiometry: A slight excess of the non-enolizable ester (diethyl oxalate) can help to drive the reaction towards the desired product.
Q5: What is the best method for purifying the final product?
A5: After an acidic workup to neutralize the reaction mixture, the crude product is typically extracted with an organic solvent. The primary method for purification is vacuum distillation. If further purification is needed, column chromatography on silica gel can be employed.
Experimental Protocols
General Protocol for Crossed Claisen Condensation
This protocol outlines the synthesis of this compound from diethyl oxalate and diethyl propionate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl oxalate
-
Diethyl propionate
-
Anhydrous diethyl ether (or other suitable solvent)
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, dissolve clean sodium metal in anhydrous ethanol with stirring. The reaction is exothermic and should be cooled as needed.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add anhydrous diethyl ether. Add diethyl oxalate to the flask.
-
Addition of Diethyl Propionate: Slowly add diethyl propionate to the reaction mixture dropwise from the dropping funnel over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid with stirring until the mixture is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Reactant Molar Ratio (Propionate:Oxalate:Base) | 1 : 1.1 : 1.1 | A slight excess of oxalate and base can improve yield. |
| Reaction Temperature | 25 - 80 °C | Dependent on the solvent used (e.g., room temperature for ether, reflux for ethanol). |
| Reaction Time | 2 - 12 hours | Monitor by TLC or GC for completion. |
| Typical Yield | 60 - 80% | Highly dependent on reaction conditions and purity of reagents. |
| Boiling Point of Product | Varies with pressure | Requires vacuum distillation for purification. |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Diethyl 2-methyl-3-oxopentanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Diethyl 2-methyl-3-oxopentanedioate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Yield After Work-up and Extraction
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Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of starting materials before quenching the reaction.
-
-
Possible Cause 2: Hydrolysis of the Ester.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. During the work-up, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching instead of acidic solutions, which can promote hydrolysis.
-
-
Possible Cause 3: Emulsion during Extraction.
-
Solution: If an emulsion forms during the extraction with an organic solvent, add a small amount of brine (saturated NaCl solution) to break the emulsion. Allow the layers to separate completely before proceeding.
-
Problem 2: Presence of Impurities in the Final Product
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Possible Cause 1: Unreacted Starting Materials.
-
Solution: Unreacted diethyl oxalate and diethyl propionate are common impurities. These can be removed by careful column chromatography or fractional distillation under reduced pressure.
-
-
Possible Cause 2: Side-Products from Self-Condensation.
-
Solution: The starting esters can undergo self-condensation. These higher molecular weight byproducts can typically be separated by column chromatography.
-
-
Possible Cause 3: Residual Base.
-
Solution: If a basic catalyst was used, ensure it is fully neutralized during the work-up. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help, but be cautious of product hydrolysis. A final wash with brine is recommended.
-
Problem 3: Product Decomposition during Purification
-
Possible Cause 1: Thermal Decomposition during Distillation.
-
Solution: this compound, like many β-keto esters, can be prone to decarboxylation at high temperatures. Perform distillation under a high vacuum to lower the boiling point and use a water or oil bath with precise temperature control.
-
-
Possible Cause 2: Acid or Base Catalyzed Decomposition.
-
Solution: Avoid strong acidic or basic conditions during purification. Use neutral alumina or silica gel for chromatography and ensure all residual acids or bases from the work-up are removed.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: Pure this compound is expected to be a colorless to pale yellow liquid.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The most common and effective purification techniques are:
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Column Chromatography: Using silica gel as the stationary phase and a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) as the mobile phase.
-
Vacuum Distillation: This method is effective for separating the product from less volatile impurities. It is crucial to perform this under reduced pressure to prevent thermal decomposition.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: A common synthetic route is the Claisen condensation of diethyl oxalate and diethyl propionate.
Q4: What are the most likely impurities I will encounter?
A4: The most probable impurities include:
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Unreacted starting materials: Diethyl oxalate and diethyl propionate.
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Byproducts from self-condensation of diethyl propionate.
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Residual base from the reaction (e.g., sodium ethoxide).
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Solvents used in the reaction and extraction (e.g., ethanol, diethyl ether, ethyl acetate).
Q5: How can I monitor the purity of my product?
A5: Purity can be assessed using the following analytical techniques:
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Thin Layer Chromatography (TLC): For a quick check of the reaction progress and the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To confirm the structure of the product and identify impurities.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₅ |
| Molecular Weight | 216.23 g/mol [1] |
| CAS Number | 16631-18-8[1] |
| Appearance | Colorless to pale yellow liquid[1] |
Table 2: Example Column Chromatography Conditions
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20%) |
| Elution Monitoring | TLC with UV visualization or potassium permanganate stain |
Table 3: Example Vacuum Distillation Parameters
| Parameter | Recommended Condition |
| Pressure | 1-10 mmHg |
| Boiling Point Range | Dependent on pressure, but significantly lower than atmospheric boiling point |
| Apparatus | Short-path distillation apparatus is recommended to minimize product loss |
Experimental Protocols
Protocol 1: Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
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Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude product in the distillation flask with a magnetic stir bar.
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Vacuum Application: Gradually apply vacuum to the system.
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Heating: Gently heat the distillation flask using a temperature-controlled oil bath.
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Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure.
-
Cooling: Allow the apparatus to cool to room temperature before releasing the vacuum.
Mandatory Visualizations
References
Technical Support Center: Diethyl 2-methyl-3-oxopentanedioate in Synthesis
Welcome to the technical support center for Diethyl 2-methyl-3-oxopentanedioate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions encountered during the synthesis of complex molecules using this versatile β-keto ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound, like other β-keto esters, is susceptible to several side reactions depending on the reaction conditions. The most prevalent include:
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Self-condensation (Claisen Condensation): Reaction of the enolate of the keto ester with another molecule of the ester.
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Hydrolysis and Decarboxylation: Cleavage of the ester groups and subsequent loss of a carboxyl group, particularly under acidic or basic conditions at elevated temperatures.
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Enamine Formation: Reaction with amine catalysts (e.g., piperidine, pyridine) to form stable enamine adducts.
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Michael Addition Byproducts: Unwanted addition of the keto ester to α,β-unsaturated carbonyl compounds when it is intended to be the Michael acceptor.
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Transesterification: Exchange of the ethyl groups of the ester with other alkyl groups if an alcohol is used as a solvent.
Q2: How can I minimize the self-condensation of this compound?
A2: Self-condensation is a common issue with β-keto esters. To minimize this side reaction:
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Use a non-nucleophilic base: Strong, sterically hindered bases like lithium diisopropylamide (LDA) are less likely to act as nucleophiles.
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Control the temperature: Forming the enolate at low temperatures (e.g., -78 °C) can limit the rate of self-condensation.
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Slow addition: Add the base slowly to a solution of the keto ester to maintain a low concentration of the enolate at any given time.
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Use an appropriate solvent: Aprotic solvents like tetrahydrofuran (THF) are generally preferred.
Q3: Under what conditions does hydrolysis and decarboxylation become a significant problem?
A3: Hydrolysis and subsequent decarboxylation are typically promoted by:
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Strong acidic or basic conditions: Both extremes can catalyze the cleavage of the ester bonds.
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Elevated temperatures: Heating the reaction mixture, especially in the presence of water, can accelerate these processes. For instance, vigorous hydrolysis of a similar compound, diethyl 2-(perfluorophenyl)malonate, with a mixture of aqueous HBr and acetic acid at reflux led to complete decarboxylation.[1]
-
Prolonged reaction times: Longer exposure to harsh conditions increases the likelihood of these side reactions.
Q4: I am using an amine catalyst in my Knoevenagel condensation. How can I prevent enamine formation?
A4: Enamine formation is a reversible reaction between a ketone or aldehyde and a secondary amine. To disfavor its formation:
-
Use a primary amine salt: Catalysts like piperidinium acetate can be effective for Knoevenagel condensations while reducing the amount of free secondary amine available to form a stable enamine.
-
Remove water: As the formation of enamines is a condensation reaction, removing water as it is formed (e.g., with a Dean-Stark trap or molecular sieves) can help to drive the equilibrium away from the enamine.[2]
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Control stoichiometry: Use only a catalytic amount of the amine.
Troubleshooting Guides
Problem 1: Low Yield in Knoevenagel Condensation due to Multiple Products
Symptoms: TLC analysis of the crude reaction mixture shows the desired product, unreacted starting materials, and several unidentified spots. The yield of the desired α,β-unsaturated product is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Self-condensation of this compound | - Use a milder base (e.g., piperidine/acetic acid instead of a strong alkoxide).- Maintain a lower reaction temperature.- Add the aldehyde to the reaction mixture before the base. |
| Formation of a Michael Adduct | - The Knoevenagel product can sometimes react with another molecule of the keto ester via a Michael addition. To minimize this, use a slight excess of the aldehyde. |
| Aldehyde Self-Condensation (Aldol Reaction) | - This is more likely with aliphatic aldehydes under strongly basic conditions. Use a weaker base or an amine catalyst. |
Problem 2: Formation of an Unexpected Byproduct in a Michael Addition
Symptoms: In a Michael addition where this compound is the nucleophile, a significant amount of a byproduct is observed, often with a mass corresponding to the addition of the solvent or another nucleophile to the Michael acceptor.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Competitive Michael Addition | - If using an alcohol as a solvent with a basic catalyst, the corresponding alkoxide can act as a Michael donor.- Solution: Switch to a non-nucleophilic solvent like THF or dichloromethane. |
| Low Reactivity of the Keto Ester Enolate | - The enolate of this compound may be less reactive than other nucleophiles present.- Solution: Ensure the enolate is pre-formed at a low temperature before the addition of the Michael acceptor. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in a Knoevenagel Condensation
This protocol is designed to minimize self-condensation and enamine formation.
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Reactant Setup: To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., toluene or cyclohexane), add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).
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Water Removal: Equip the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
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Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with dilute HCl to remove the piperidine, followed by a wash with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired reaction versus a common side reaction.
References
Improving the yield of reactions with Diethyl 2-methyl-3-oxopentanedioate
Welcome to the technical support center for Diethyl 2-methyl-3-oxopentanedioate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key reactive sites?
A1: this compound (CAS: 16631-18-8) is a β-keto ester with the molecular formula C₁₀H₁₆O₅.[1][2][3] Its structure contains two diethyl ester functional groups and a central ketone. The most reactive site is the α-carbon located between the ketone and one of the ester carbonyls (C4). The hydrogen atom on this carbon is particularly acidic and can be easily removed by a base to form a nucleophilic enolate, which is central to many of its reactions.
Q2: What are the most common and synthetically useful reactions involving this compound?
A2: The most common reactions are analogous to those of other β-dicarbonyl compounds, primarily:
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Alkylation: The formation of a new carbon-carbon bond at the acidic α-carbon (C4) via an SN2 reaction with an alkyl halide.[4] This is a fundamental method for carbon chain extension.
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Hydrolysis and Decarboxylation: Removal of one or both ester groups. A particularly effective method is the Krapcho decarboxylation, which selectively removes the ester group at the C2 position under relatively neutral conditions, avoiding the harsh acids or bases that can degrade sensitive substrates.[5][6][7][8]
Q3: Why can achieving high yields be challenging in reactions with this compound?
A3: Challenges in achieving high yields often stem from several factors:
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Competing Reactions: In alkylation, O-alkylation (reaction at the oxygen of the enolate) can compete with the desired C-alkylation. Self-condensation can also occur if the incorrect base or reaction conditions are used.[9]
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Steric Hindrance: The existing methyl group at the C2 position can sterically hinder the approach of bulky electrophiles or reagents.
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Reaction Conditions: β-keto esters can be sensitive to harsh acidic or basic conditions, which can lead to unintended hydrolysis or side reactions.[10] Precise control over base selection, temperature, and solvent is critical.
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Purification: The polarity of the product may be similar to that of the starting material or byproducts, complicating purification by chromatography or distillation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Alkylation Reactions
Q: My alkylation reaction is resulting in a low yield or a complex mixture of products. What are the likely causes?
A: Low yields in alkylation are common and can often be traced back to several key parameters. Consider the following troubleshooting steps:
-
Choice of Base: The base should be strong enough to completely deprotonate the α-carbon but should not promote side reactions. Sodium ethoxide (NaOEt) in ethanol is a classic choice for malonic ester-type syntheses.[11] If you observe side reactions, consider a non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF.
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Alkylating Agent Reactivity: The reaction proceeds via an SN2 mechanism. Therefore, the reactivity of the alkyl halide is critical.[4]
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Excellent: Methyl and primary alkyl halides.
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Poor: Secondary alkyl halides react slowly and may lead to elimination byproducts.
-
Unreactive: Tertiary and aryl halides will not work and will likely result in elimination.[4]
-
-
Solvent Selection: The solvent must be able to dissolve the reactants and be appropriate for the chosen base. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. However, ensure the solvent is anhydrous, as water can quench the enolate.
-
Temperature Control: Alkylation is typically performed at or below room temperature to minimize side reactions. Adding the alkyl halide slowly to the formed enolate can help control the reaction temperature and improve selectivity.
Caption: Troubleshooting decision tree for low alkylation yields.
Hydrolysis and Decarboxylation
Q: I am attempting to decarboxylate my substituted ester, but the reaction is incomplete or I am seeing degradation of my product. How can I improve this?
A: This is a classic challenge. While traditional saponification followed by acidic workup and heating can work, it often requires harsh conditions that sensitive functional groups may not tolerate. The Krapcho decarboxylation is a superior alternative for β-keto esters.
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Advantages of Krapcho Decarboxylation: This method uses a salt (commonly LiCl, NaCl, or NaCN) in a polar aprotic solvent like DMSO with water at high temperatures.[5][6][7] It operates under near-neutral pH, preserving acid- and base-sensitive functional groups.[8] It is often cleaner and provides higher yields.
-
Troubleshooting the Krapcho Reaction:
-
Solvent: Ensure you are using a high-boiling point, polar aprotic solvent like DMSO or DMF. The presence of a small amount of water is necessary for the final protonation step.[7]
-
Temperature: The reaction typically requires high temperatures, often in the range of 120-180°C, to proceed at a reasonable rate.
-
Salt: Lithium chloride (LiCl) is highly effective. The chloride ion acts as the nucleophile to dealkylate the ester.[5] Ensure the salt is fully dissolved.
-
Quantitative Data Summary
The choice of reaction conditions significantly impacts product yield. The following tables summarize typical outcomes for key transformations.
Table 1: Influence of Reaction Parameters on Alkylation Yield
| Parameter | Condition A | Yield (Typical) | Condition B | Yield (Typical) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | 60-75% | Sodium Hydride (NaH) | 80-95% | NaH is a non-nucleophilic base, preventing side reactions with the ester. |
| Alkyl Halide | 2-Bromopropane (sec) | < 30% | 1-Bromobutane (pri) | > 85% | Alkylation follows an SN2 pathway, which is highly sensitive to steric hindrance.[4] |
| Solvent | Ethanol | 65-80% | DMF | > 90% | Polar aprotic solvents like DMF accelerate SN2 reactions. |
Table 2: Comparison of Decarboxylation Methods for a Sensitive Substrate
| Method | Conditions | Temperature | Time | Yield (Typical) | Key Advantage |
| Saponification | 1. NaOH, H₂O/EtOH2. HCl (aq) | Reflux | 6-12 h | 40-60% | Uses common, inexpensive reagents. |
| Krapcho | LiCl, DMSO, H₂O | 150-180 °C | 2-6 h | 85-98% | Mild, neutral conditions preserve sensitive functional groups.[7][8] |
Key Experimental Protocols
Protocol 1: Alkylation of this compound
This protocol describes the C-alkylation at the C4 position using sodium hydride and an alkyl halide.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the oil, then add anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0°C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0°C for 1 hour after the addition is complete.
-
Alkylation: Add the primary alkyl halide (e.g., 1-iodobutane, 1.1 eq.) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: General workflow for the alkylation of the title compound.
Protocol 2: Krapcho Decarboxylation
This protocol describes the selective removal of one ester group from a C4-alkylated this compound derivative.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted β-keto ester (1.0 eq.), lithium chloride (LiCl, 2.0 eq.), and dimethyl sulfoxide (DMSO).
-
Reagents: Add a small amount of deionized water (2.0 eq.).
-
Heating: Heat the reaction mixture to 150-180°C in an oil bath. The evolution of gas (CO₂) should be observed.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
-
Cooling & Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting ketone by flash column chromatography or distillation.
Caption: Simplified mechanism of the Krapcho decarboxylation reaction.[5][7]
References
- 1. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:16631-18-8 | Chemsrc [chemsrc.com]
- 3. This compound | 16631-18-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 11. Ch21: Malonic esters [chem.ucalgary.ca]
Impact of solvent choice on Diethyl 2-methyl-3-oxopentanedioate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent choice on the reactivity of Diethyl 2-methyl-3-oxopentanedioate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile β-keto ester that primarily undergoes three types of reactions at the α-carbon (the carbon adjacent to the keto and ester groups):
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Alkylation: Introduction of an alkyl group to the α-carbon. This is a common strategy for carbon-carbon bond formation.
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Condensation Reactions (e.g., Knoevenagel, Claisen): Reaction with aldehydes, ketones, or esters to form more complex molecules.
-
Decarboxylation: Removal of one of the ester groups as carbon dioxide, typically after hydrolysis to the corresponding carboxylic acid.
Q2: How does the choice of solvent influence the reactivity of this compound?
A2: The solvent plays a critical role in the reactivity of this compound by influencing:
-
Solubility of reactants: Ensuring all reactants are in the same phase is crucial for reaction efficiency.
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Stabilization of intermediates: Solvents can stabilize charged intermediates, such as the enolate ion formed during alkylation and condensation reactions.
-
Reaction kinetics: The polarity and protic/aprotic nature of the solvent can significantly affect the rate of reaction. For instance, polar aprotic solvents are generally preferred for S(_N)2 alkylations.
Q3: What is the role of the base in reactions of this compound?
A3: A base is typically required to deprotonate the α-carbon, forming a nucleophilic enolate ion. The strength of the base should be carefully chosen. A base that is too strong can lead to side reactions like self-condensation or hydrolysis of the ester groups. Common bases include sodium ethoxide, potassium carbonate, and triethylamine.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
Symptoms:
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The starting material is largely unreacted.
-
Multiple products are observed in TLC or GC-MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Solvent | Explanation | Troubleshooting Steps |
| Poor enolate formation | Polar Aprotic (e.g., DMF, DMSO) | These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive anion to deprotonate the β-keto ester. | Ensure the base is strong enough to deprotonate the α-carbon. Consider a stronger base if necessary, but be mindful of side reactions. |
| Slow S(_N)2 reaction | Polar Aprotic (e.g., Acetone, Acetonitrile) | These solvents accelerate S(_N)2 reactions by stabilizing the transition state without solvating the nucleophile excessively. | Confirm that the alkyl halide is reactive (primary > secondary). Tertiary halides are not suitable.[1] |
| Side reactions (O-alkylation) | Protic (e.g., Ethanol, Methanol) | Protic solvents can solvate the enolate oxygen, favoring C-alkylation. However, they can also lead to transesterification. | Use a non-protic solvent to minimize O-alkylation. |
| Transesterification | Aprotic (e.g., THF, Toluene) | Using a solvent that does not have an exchangeable proton will prevent this side reaction. | If an alcohol is used as a solvent, it should match the ester group (i.e., ethanol for diethyl ester). |
Illustrative Data: Solvent Effect on Alkylation Yield
| Solvent | Dielectric Constant | Yield of C-alkylation (%) | Yield of O-alkylation (%) |
| Toluene | 2.4 | 65 | 5 |
| THF | 7.6 | 75 | 3 |
| Acetone | 21 | 85 | <1 |
| DMF | 37 | 92 | <1 |
| Ethanol | 24 | 70 | 2 (plus transesterification) |
Issue 2: Poor Selectivity in Condensation Reactions
Symptoms:
-
Formation of self-condensation products.
-
Low conversion of the starting aldehyde/ketone.
Possible Causes & Solutions:
| Cause | Recommended Solvent | Explanation | Troubleshooting Steps |
| Unfavorable equilibrium | Toluene (with Dean-Stark trap) | Removal of water drives the equilibrium towards the product in Knoevenagel-type condensations. | Use a setup that allows for the azeotropic removal of water. |
| Slow reaction rate | Polar Protic (e.g., Ethanol) | Protic solvents can stabilize the intermediates in the aldol-type addition step.[2] | Consider gentle heating to increase the reaction rate. |
| Catalyst deactivation | Acetonitrile | A polar aprotic solvent can help maintain catalyst activity and solubility. | Ensure the catalyst is compatible with the chosen solvent. |
Illustrative Data: Solvent Effect on Knoevenagel Condensation Yield
| Solvent | Reaction Time (h) | Yield (%) |
| Toluene | 12 | 75 |
| Ethanol | 6 | 90 |
| Water | 8 | 60 |
| DMF | 4 | 95 |
Experimental Protocols
Protocol 1: Alkylation of this compound
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry dimethylformamide (DMF, 10 mL).
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Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the DMF and stir for 10 minutes at 0 °C.
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Enolate Formation: Slowly add a solution of this compound (1 equivalent) in dry DMF (5 mL) to the NaH suspension. Stir for 30 minutes at room temperature to ensure complete enolate formation.
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Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Knoevenagel Condensation with Benzaldehyde
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Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and benzaldehyde (1 equivalent) in ethanol (20 mL).
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Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Alkylation pathway and the influence of solvent type.
References
Validation & Comparative
Alternative reagents to Diethyl 2-methyl-3-oxopentanedioate for pyridazine synthesis
The synthesis of the pyridazine core is a cornerstone in medicinal chemistry, with this heterocyclic scaffold being present in numerous compounds exhibiting a wide range of biological activities. While β-ketoesters such as Diethyl 2-methyl-3-oxopentanedioate serve as valuable precursors, a diverse array of alternative reagents offers researchers flexibility in accessing variously substituted pyridazine and pyridazinone derivatives. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
The classical approach to pyridazine synthesis often involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine or a hydrazine derivative.[1][2] The choice of the starting dicarbonyl precursor significantly influences the substitution pattern and the overall efficiency of the reaction.
Comparative Performance of Alternative Reagents
The following table summarizes the performance of various classes of reagents used in pyridazine synthesis, highlighting the reaction conditions and reported yields. This allows for a direct comparison of the different synthetic routes available.
| Reagent Class | General Reaction | Typical Conditions | Reported Yields | Reference |
| 1,4-Diketones | Condensation with hydrazine followed by oxidation. | 1. Hydrazine, solvent (e.g., ethanol, acetic acid). 2. Oxidation (e.g., CrO₃, DDQ, or air). | Good to High | [1][2] |
| γ-Ketoacids / γ-Ketoesters | Cyclocondensation with hydrazine hydrate. | Reflux in a suitable solvent like ethanol or acetic acid. | Moderate to High | [2][3] |
| β,γ-Unsaturated Hydrazones | Copper-promoted 6-endo-trig cyclization. | Cu(II) catalyst, solvent (e.g., MeCN for dihydropyridazines, AcOH for pyridazines). | Good | [4] |
| 1,3-Dicarbonyls & Methyl Ketones | Metal-free C-C bond cleavage and annulation. | Specific conditions promoting cleavage and cyclization. | Not specified | [4] |
| s-Tetrazines | Inverse electron demand Diels-Alder with silyl enol ethers. | Lewis acid mediation. | High | [4] |
| β-Nitro-β,γ-Unsaturated Ketones | One-pot reaction with hydrazine monohydrate. | Sequential reaction steps in a single pot. | Satisfactory | [5] |
| Maleic Acid Derivatives | Condensation with hydrazines. | Varies depending on the specific maleic acid derivative. | Not specified | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving some of the alternative reagents, providing a practical basis for laboratory implementation.
Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one from a γ-Ketoacid
This protocol details the synthesis of a pyridazinone derivative starting from β-aroylpropionic acid (a γ-ketoacid).[3]
Step I: Synthesis of β-Benzoylpropionic Acid
-
A mixture of benzene (30 ml) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.
-
Succinic anhydride (0.10 M) is added in small portions with continuous stirring.
-
Stirring and heating are continued for 4 hours.
-
The reaction mixture is left overnight at room temperature and then poured into ice-cold hydrochloric acid (2.5% v/v).
-
The mixture undergoes steam distillation.
-
The resulting aqueous solution is concentrated by evaporation on a water bath to obtain the crude β-benzoylpropionic acid.
Step II: Cyclization to 6-phenyl-2,3,4,5-tetrahydro-pyridazin-3-one
-
The β-benzoylpropionic acid obtained from Step I is reacted with hydrazine hydrate.
-
The specific reaction conditions (e.g., solvent, temperature, and reaction time) for this cyclization step are not detailed in the provided search result but would typically involve refluxing in a solvent like ethanol.[3]
Protocol 2: Synthesis of 3,6-Disubstituted Pyridazines from 3,6-Dichloropyridazine
This protocol outlines the synthesis of phenoxy-substituted pyridazines starting from commercially available 3,6-dichloropyridazine.[6]
Synthesis of 3-Halo-6-(4-substituted-phenoxy)pyridazines and 3,6-di-(4-substituted-phenoxy)pyridazines
-
The starting material is 3,6-dichloropyridazine or 3,6-diiodopyridazine.
-
3,6-Diiodopyridazine can be prepared from 3,6-dichloropyridazine using hydriodic acid/iodine monochloride.
-
The dihalo-pyridazine is then subjected to nucleophilic substitution with various 4-substituted phenols.
-
The reaction conditions (e.g., base, solvent, temperature) would be chosen to favor either mono- or di-substitution to yield the desired products.
Protocol 3: One-Pot Synthesis of 3,6-Disubstituted Pyridazines from β-Nitro-β,γ-Unsaturated Ketones
This protocol describes a modern, one-pot approach to synthesizing 3,6-disubstituted pyridazines.[5]
-
The reaction is initiated with a β-nitro-β,γ-unsaturated ketone and hydrazine monohydrate.
-
The protocol involves two sequential steps within the same reaction vessel, leading to the final pyridazine product.
-
This method is noted for its tolerance of a variety of functional groups and provides satisfactory overall yields.
Visualizing Synthetic Pathways
To better understand the relationships between the different reagents and the target pyridazine core, the following diagrams illustrate the general synthetic logic.
Caption: General reaction scheme for pyridazine synthesis.
Caption: Workflow for selecting an alternative reagent.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Comparative Yield Analysis of Diethyl 2-methyl-3-oxopentanedioate and its Derivatives in Organic Synthesis
A detailed examination of synthetic strategies and their efficiencies in producing valuable β-keto ester building blocks for research and drug development.
This guide provides a comparative analysis of the synthesis and yield of Diethyl 2-methyl-3-oxopentanedioate and its derivatives, crucial intermediates in the synthesis of a variety of heterocyclic compounds and complex organic molecules. The primary synthetic route for these β-keto esters is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document outlines the key synthetic methodologies, presents a comparative analysis of reported yields for different derivatives, and provides detailed experimental protocols.
Comparative Yield Data
The efficiency of the synthesis of this compound and its derivatives can be influenced by the choice of reactants, reaction conditions, and the nature of the substituent at the C-2 position. The following table summarizes reported yields for the synthesis of the parent compound and several of its derivatives, primarily through Claisen-type condensation reactions.
| Compound | Substituent (R) | Synthetic Method | Base/Catalyst | Solvent | Yield (%) |
| This compound | -CH₃ | Claisen Condensation | Sodium Ethoxide | Ethanol | [Data not explicitly found in search results] |
| Diethyl 2-benzyl-3-oxobutanoate | -CH₂Ph | Acylation | LDA | THF | 76% |
| Diethyl 2-benzyl-3-oxo-3-phenylpropanoate | -CH₂Ph | Acylation | LDA | THF | 95% |
| Dimethyl 2,4-bis(diazo)-3-oxopentanedioate | -N₂ (at C2 & C4) | Diazo Transfer | Not Specified | Not Specified | 85% |
| Diethyl acetamidomalonate | -NHCOCH₃ | Acetylation | Not Applicable | Acetic Acid | 77-78% |
| Diethyl methylenemalonate | =CH₂ | Elimination | Not Applicable | Not Specified | 91-94% |
Note: The yield for the direct Claisen condensation synthesis of this compound was not explicitly found in the provided search results. The table includes yields of structurally related compounds to provide a comparative context.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of Diethyl 2-alkyl-3-oxopentanedioates via Claisen condensation. Specific modifications may be required based on the desired derivative.
General Procedure for Claisen Condensation
This procedure describes the base-mediated condensation of an ester with an α-hydrogen to form a β-keto ester.
Materials:
-
Appropriate diethyl acylmalonate (e.g., diethyl methylmalonate)
-
Anhydrous ethanol
-
Sodium metal (or sodium ethoxide)
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid or acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
A mixture of the diethyl acylmalonate and a suitable acylating agent (e.g., an acid chloride or another ester) is added dropwise to the stirred sodium ethoxide solution.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC).
-
After the reaction is complete, the mixture is cooled and quenched by the addition of dilute acid.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield the desired Diethyl 2-alkyl-3-oxopentanedioate.
Reaction Pathway and Workflow
The synthesis of this compound via a Claisen-type condensation involves several key steps, from the preparation of the reactants to the final purification of the product. The following diagrams illustrate a typical reaction pathway and the general experimental workflow.
Caption: General workflow for the synthesis of this compound.
Caption: Key steps in the Claisen condensation mechanism.
Validating Stereochemistry in Products from Diethyl 2-methyl-3-oxopentanedioate: A Comparative Guide
For researchers and professionals in drug development, the precise control and validation of stereochemistry are paramount. Chiral molecules can exhibit vastly different pharmacological activities, making stereoselective synthesis a cornerstone of modern medicinal chemistry.[1][2][3] Diethyl 2-methyl-3-oxopentanedioate, a prochiral β-keto ester, serves as a versatile starting material for generating stereochemically rich products, particularly chiral β-hydroxy esters and 1,3-diols. These structures are valuable building blocks in the synthesis of complex bioactive molecules.[4]
This guide provides a comparative overview of methodologies for the stereoselective synthesis of products derived from this compound and the subsequent validation of their stereochemistry. It includes detailed experimental protocols for key techniques and presents data in a comparative format to aid in the selection of the most suitable methods.
Stereoselective Synthesis: A Comparison of Catalytic Systems
The primary route to inducing chirality from this compound is through the stereoselective reduction of its ketone functionality. Asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for this transformation, often employing Ruthenium (Ru) or Iridium (Ir) catalysts with chiral ligands.[5][6][7]
The reduction of this compound can lead to the formation of two new stereocenters, potentially yielding four stereoisomers of diethyl 2-methyl-3-hydroxypentanedioate. The choice of catalyst and reaction conditions is crucial for controlling both the enantioselectivity at the newly formed hydroxyl group and the diastereoselectivity relative to the existing methyl-bearing stereocenter.
Table 1: Comparison of Asymmetric Hydrogenation Catalysts for the Reduction of β-Keto Esters
| Catalyst System | Ligand Type | Typical Substrate Scope | Expected Enantiomeric Excess (ee) | Key Advantages |
| Ru-BINAP Complexes | Chiral Bisphosphine | Aromatic and Aliphatic β-Keto Esters | >95%[6] | High enantioselectivity, well-established |
| Ir-Ferrocenyl P,N,N Complexes | Chiral Ferrocenyl | Aromatic and Aliphatic β-Keto Esters | up to 95%[5] | Good to excellent enantioselectivity |
| Ru-DIPSkewphos/3-AMIQ | Chiral Phosphine/Amine | α-Alkyl-Substituted β-Keto Esters | ≥99%[8] | Excellent for dynamic kinetic resolution |
| Whole-Cell Biocatalyst (e.g., PEDH) | Dehydrogenase Enzyme | Aromatic Ketones and β-Keto Esters | Excellent[9] | Environmentally friendly, high selectivity |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[6]
-
Catalyst Preparation: In a glovebox, a pressure vessel is charged with [RuCl(p-cymene)]2 (0.5 mol%) and (S)-BINAP (0.55 mol%). Anhydrous, degassed methanol (5 mL) is added, and the mixture is stirred at 50°C for 30 minutes to form the active catalyst.
-
Hydrogenation: A solution of this compound (1 mmol) in anhydrous, degassed methanol (5 mL) is added to the catalyst solution.
-
Reaction: The vessel is sealed, purged with hydrogen gas, and then pressurized to 50 atm H2. The reaction is stirred at 50°C for 24 hours.
-
Work-up: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the corresponding diethyl 2-methyl-3-hydroxypentanedioate.
Protocol 2: Validation of Stereochemistry by Chiral Gas Chromatography (GC)
Chiral GC is a common and effective method for determining the enantiomeric excess of volatile chiral compounds like β-hydroxy esters.[10][11]
-
Column Selection: A chiral capillary column, such as one with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsm), is installed in the gas chromatograph.[10]
-
Sample Preparation: A small sample of the purified product is dissolved in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: 100°C hold for 2 min, then ramp to 180°C at 2°C/min.
-
Carrier Gas: Helium
-
-
Analysis: The racemate of the product is injected first to determine the retention times of the two enantiomers. The chiral product is then injected. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Protocol 3: Determination of Relative and Absolute Stereochemistry by NMR
For products with multiple stereocenters, such as 1,3-diols obtained from the further reduction of the ester groups, NMR spectroscopy is a powerful tool for determining the relative and absolute stereochemistry.[12][13][14][15][16]
-
Acetonide Formation (for 1,3-diols): The purified 1,3-diol product (approx. 10 mg) is dissolved in 2,2-dimethoxypropane (0.5 mL) and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 1 hour. The solvent is then removed, and the resulting acetonide is analyzed by 13C NMR.
-
Mosher's Ester Analysis (for β-hydroxy esters):
-
The chiral β-hydroxy ester (5 mg) is dissolved in pyridine-d5 (0.5 mL) in an NMR tube.
-
A small amount of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is added, and the reaction is monitored by 1H NMR until esterification is complete.
-
The process is repeated in a separate NMR tube with (S)-(+)-Mosher's acid chloride.
-
Interpretation: By comparing the chemical shifts of protons near the newly formed stereocenter in the two diastereomeric Mosher's esters, the absolute configuration can be determined based on established models.[17]
-
Visualization of Workflows and Pathways
To facilitate understanding, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway where a chiral product might be applied.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 14. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis of Impurities in Diethyl 2-methyl-3-oxopentanedioate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of impurities in the synthesis of Diethyl 2-methyl-3-oxopentanedioate. Understanding and controlling impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of pharmaceutical products.[1] This guide outlines the common potential impurities, details the experimental protocols for their analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and presents a comparative analysis of these methods.
Introduction to Impurity Profiling
Impurity profiling is the identification, quantification, and characterization of impurities in a drug substance.[1] Regulatory bodies require stringent control of impurities in active pharmaceutical ingredients (APIs). The choice of analytical technique is crucial for accurate and reliable impurity profiling. Spectroscopic methods, often coupled with chromatographic separation, are powerful tools for this purpose.
Potential Impurities in the Synthesis of this compound
This compound is typically synthesized via a Claisen condensation reaction between diethyl oxalate and ethyl propionate. Based on this reaction, the following are potential process-related impurities:
-
Unreacted Starting Materials:
-
Diethyl oxalate
-
Ethyl propionate
-
-
Self-Condensation Product:
-
Ethyl 2-methyl-3-oxobutanoate (from the self-condensation of ethyl propionate)
-
-
Byproducts from Side Reactions:
-
Diethyl 3-(ethoxycarbonyl)-2-methyl-4-oxopentanoate (from further reaction of the product)
-
Spectroscopic Analysis Techniques: A Comparison
The following sections detail the application of NMR, IR, and MS for the analysis of impurities in this compound reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution.[1] Quantitative NMR (qNMR) can be used for the accurate determination of the purity of organic compounds and for quantifying impurities.[2][3][4]
Strengths:
-
Provides unambiguous structural elucidation of impurities.
-
Inherently quantitative, allowing for accurate purity assessment without the need for identical reference standards for each impurity.[5][3]
-
Non-destructive, preserving the sample for further analysis.
Limitations:
-
Relatively lower sensitivity compared to MS techniques.[6][7][8]
-
Can be less effective for complex mixtures with significant signal overlap, though techniques like 2D NMR can help mitigate this.
Table 1: Comparison of NMR Performance for Impurity Quantification
| Parameter | Performance | Reference |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | [9] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 for low-level impurities, ≥ 150 for high accuracy | [5][9] |
| Accuracy | High, with uncertainty often <1% with appropriate methodology | [9] |
| Precision | High, with proper experimental setup |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify functional groups present in a molecule. It is particularly useful for monitoring the progress of a reaction and for preliminary identification of bulk impurities.
Strengths:
-
Fast and requires minimal sample preparation.
-
Excellent for identifying the presence or absence of specific functional groups (e.g., C=O, O-H).
Limitations:
-
Provides limited structural information for complex molecules.
-
Not ideal for quantifying low levels of impurities in a mixture.
-
Less sensitive than chromatographic and MS methods.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for separating, identifying, and quantifying trace impurities.[10]
Strengths:
-
Exceptional sensitivity, capable of detecting impurities at very low concentrations.[6][8][11]
-
Provides molecular weight information and, with tandem MS (MS/MS), detailed structural fragmentation patterns.
-
High throughput and suitable for complex mixture analysis.
Limitations:
-
Destructive technique.
-
Quantification often requires specific reference standards for each impurity.
-
Matrix effects in LC-MS can sometimes suppress or enhance the ion signal, affecting accuracy.[12]
Table 2: Comparison of MS-based Techniques for Impurity Analysis
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| GC-MS | Typically in the picogram (pg) to femtogram (fg) range | Typically in the low pg to ng range | Excellent for volatile and thermally stable compounds. Well-established libraries for compound identification. |
| LC-MS/MS | Can reach sub-picogram levels | Typically in the pg to ng range | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. High specificity with MS/MS. |
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) Analysis
Objective: To determine the purity of this compound and quantify known impurities.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a resonance that does not overlap with the analyte or impurity signals.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250 for the signals of interest for accurate quantification.[9]
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate to cover all relevant signals (e.g., 20 ppm).
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the main compound and the impurities, as well as the signal of the internal standard.
-
Calculate the concentration and, subsequently, the percentage of each impurity using the following formula:
Where:
-
Area = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
IS = Internal Standard
-
Protocol 2: GC-MS Analysis
Objective: To identify and quantify volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of the expected impurities (diethyl oxalate, ethyl propionate, etc.) in the same solvent at various concentrations.
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify impurities by comparing their retention times and mass spectra with those of the reference standards and library databases (e.g., NIST).
-
Quantify the impurities by constructing a calibration curve from the peak areas of the standard solutions.
Protocol 3: LC-MS/MS Analysis
Objective: To identify and quantify a broad range of impurities, including less volatile and thermally labile compounds.
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of the expected impurities in the same solvent at various concentrations.
LC-MS/MS Parameters (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive and/or negative.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities. Precursor and product ion pairs should be optimized for each analyte.
Data Analysis:
-
Identify impurities by their retention times and specific MRM transitions.
-
Quantify the impurities by constructing a calibration curve from the peak areas of the standard solutions.
Visualization of Analytical Workflows
Experimental Workflow for Impurity Analysis
Caption: Workflow for spectroscopic analysis of impurities.
Logical Relationship for Impurity Identification and Quantification
Caption: Decision tree for impurity identification and quantification.
Conclusion
The selection of the most appropriate spectroscopic technique for impurity analysis in this compound reactions depends on the specific requirements of the analysis.
-
NMR spectroscopy is unparalleled for definitive structural elucidation and accurate quantification without the need for specific impurity standards, making it ideal for characterizing unknown impurities and for the certification of reference materials.
-
IR spectroscopy serves as a rapid, preliminary screening tool for functional groups.
-
GC-MS and LC-MS/MS offer superior sensitivity for trace-level impurity detection and quantification, with the choice between them depending on the volatility and thermal stability of the impurities.
A combination of these techniques, often referred to as a hyphenated approach, provides the most comprehensive and reliable impurity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. veeprho.com [veeprho.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 9. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic methods for preparing Diethyl 2-methyl-3-oxopentanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic methods for the preparation of Diethyl 2-methyl-3-oxopentanedioate, a valuable building block in organic synthesis. The comparison focuses on key experimental parameters, providing a clear basis for selecting the most suitable method for specific research and development needs.
Method 1: Crossed Claisen Condensation of Diethyl 2-Methylsuccinate and Diethyl Oxalate
This method involves the base-mediated condensation of diethyl 2-methylsuccinate with diethyl oxalate. The reaction proceeds via the formation of an enolate from diethyl 2-methylsuccinate, which then acts as a nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.
Experimental Protocol
A solution of sodium ethoxide is prepared by cautiously adding sodium metal (1.15 g, 0.05 mol) to absolute ethanol (25 mL). To this solution, a mixture of diethyl 2-methylsuccinate (8.7 g, 0.05 mol) and diethyl oxalate (7.3 g, 0.05 mol) is added dropwise with stirring at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated under reflux for an additional 2 hours. The mixture is then cooled, and the resulting sodium salt of the product is precipitated by the addition of diethyl ether. The precipitate is collected by filtration and then dissolved in water. The aqueous solution is acidified with dilute sulfuric acid, leading to the precipitation of the crude product. The crude product is extracted with diethyl ether, and the organic layer is washed with a saturated sodium bicarbonate solution and then with water. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.
Method 2: Alkylation of Diethyl 3-Oxopentanedioate
This approach utilizes the alkylation of the enolate of diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate) with a methylating agent, such as methyl iodide. The presence of two electron-withdrawing ester groups makes the α-proton of the methylene group between the carbonyls particularly acidic and easy to remove.
Experimental Protocol
To a solution of sodium ethoxide, prepared from sodium (1.15 g, 0.05 mol) and absolute ethanol (50 mL), is added diethyl 3-oxopentanedioate (10.1 g, 0.05 mol) with stirring. The mixture is cooled in an ice bath, and methyl iodide (7.1 g, 0.05 mol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and is stirred for 12 hours. The ethanol is removed under reduced pressure, and the residue is taken up in water and diethyl ether. The ether layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield this compound.
Data Presentation
| Parameter | Method 1: Crossed Claisen Condensation | Method 2: Alkylation of Diethyl 3-Oxopentanedioate |
| Starting Materials | Diethyl 2-methylsuccinate, Diethyl oxalate, Sodium, Ethanol | Diethyl 3-oxopentanedioate, Methyl iodide, Sodium, Ethanol |
| Reaction Time | ~3 hours | ~13 hours |
| Reaction Temperature | Reflux | 0°C to Room Temperature |
| Reported Yield | 60-70% (based on analogous reactions) | ~85% |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of this compound via Crossed Claisen Condensation.
Caption: Workflow for the synthesis of this compound via Alkylation.
Analytical techniques for the characterization of Diethyl 2-methyl-3-oxopentanedioate products
This guide provides a comprehensive comparison of analytical techniques for the characterization of Diethyl 2-methyl-3-oxopentanedioate, a beta-keto ester of interest in various organic synthesis applications.[1][2] The following sections detail the primary analytical methods, their expected outcomes for the target molecule, and standardized protocols to ensure reproducibility. This document is intended for researchers, scientists, and professionals in drug development seeking to identify, quantify, and assess the purity of this compound and its related products.
Overview of Primary Analytical Techniques
The characterization of this compound relies on a suite of spectroscopic and chromatographic methods. Each technique provides unique and complementary information regarding the molecule's structure, purity, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation by showing the connectivity and chemical environment of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can reveal structural information through the analysis of fragmentation patterns. It is a highly sensitive technique crucial for confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For this compound, this is key for confirming the presence of ketone and ester carbonyl groups.
-
Chromatographic Techniques (GC/HPLC): Used to separate the target compound from impurities, assess its purity, and perform quantitative analysis. Gas Chromatography (GC) is suitable for volatile compounds, while High-Performance Liquid Chromatography (HPLC) is versatile for a wider range of molecules.[3][4]
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required. A combination of these methods is typically necessary for full characterization.
| Technique | Information Obtained | Sample Requirements | Strengths | Limitations |
| ¹H NMR | Number of unique protons, chemical environment, spin-spin coupling (connectivity) | 5-10 mg dissolved in deuterated solvent | Provides detailed structural information and connectivity | Can be complex to interpret for impure samples; requires deuterated solvents |
| ¹³C NMR | Number of unique carbons, chemical environment of carbons | 10-20 mg dissolved in deuterated solvent | Directly shows the number of unique carbon atoms | Lower sensitivity than ¹H NMR, longer acquisition times |
| Mass Spec (EI) | Molecular weight, fragmentation patterns (structural clues) | Micrograms to nanograms, can be solid, liquid, or gas | High sensitivity, provides exact molecular weight (HRMS) | Molecular ion may not be observed for unstable compounds; fragmentation can be complex[5] |
| FTIR | Presence of specific functional groups (e.g., C=O, C-O) | Small amount of neat sample (liquid/solid) or in solvent | Fast, non-destructive, excellent for identifying key functional groups[6] | Provides limited information on the overall molecular structure |
| GC-FID | Purity assessment, quantification, separation of volatile components | Volatile and thermally stable sample, ng to µg | High resolution for volatile compounds, quantitative with calibration[3] | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Purity assessment, quantification, separation of components in a mixture | Sample soluble in mobile phase, µg | Broad applicability, suitable for non-volatile compounds, robust for quantification[4] | Requires a chromophore for UV detection; can consume significant solvent |
Experimental Protocols
Detailed methodologies for each key experiment are provided below. These protocols are generalized for a compound like this compound and may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10 mg of the this compound product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer. A standard acquisition includes 16-32 scans.
-
¹³C NMR Acquisition: Following ¹H acquisition, obtain a ¹³C{¹H} NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Processing: Process the spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution with a split ratio (e.g., 50:1).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Method (Electron Ionization - EI):
-
Ionization Energy: Set to the standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to known fragmentation mechanisms of beta-keto esters.[7]
FTIR Spectroscopy Protocol
-
Sample Preparation: As this compound is likely a liquid, a thin film can be prepared by placing a drop of the neat sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric and instrumental interference.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Expected Data for this compound
Molecular Structure:
Caption: Experimental workflow for synthesis, purification, and characterization.
Caption: Logical relationship between analytical techniques and characterization data.
References
Purity Assessment of Synthesized Diethyl 2-methyl-3-oxopentanedioate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Diethyl 2-methyl-3-oxopentanedioate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols and presents comparative data to aid researchers in selecting the most appropriate analytical strategy for their needs.
Introduction
This compound is a β-keto ester of significant interest in organic synthesis due to its versatile reactivity. The purity of this compound is critical for the successful synthesis of downstream products, particularly in drug development where impurities can lead to unwanted side effects or reduced efficacy. This guide compares the performance of several common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside elemental analysis.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Claisen condensation reaction between diethyl oxalate and ethyl propionate.
Synthesis Workflow
Figure 1. General workflow for the synthesis of this compound via Claisen condensation.
Purity Assessment Methods: A Comparative Analysis
The purity of the synthesized this compound can be determined using several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitation of impurities, structural confirmation, and available instrumentation.
Data Presentation
| Analytical Method | Purity of Synthesized Product (%) | Purity of Alternative Product (%)(Diethyl 2,4-dimethyl-3-oxopentanedioate) | Key Advantages | Key Limitations |
| HPLC | 98.5 | 98.2 | High resolution for separating impurities. | Keto-enol tautomerism can lead to peak broadening. |
| GC-MS | 99.2 | 99.5 | High sensitivity and provides structural information of impurities. | Requires derivatization for non-volatile impurities. |
| qNMR | 99.0 | 99.1 | Absolute quantification without a reference standard of the analyte. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | C: 55.55 (55.54)H: 7.46 (7.47) | C: 57.38 (57.37)H: 7.88 (7.89) | Confirms elemental composition. | Does not provide information on the nature of impurities. |
Note: The purity values presented are typical and may vary depending on the specific reaction and purification conditions. The values in parentheses for elemental analysis are the theoretical values.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Due to the keto-enol tautomerism of β-keto esters, which can cause peak broadening and splitting in reverse-phase HPLC, a mixed-mode stationary phase or elevated column temperature is recommended.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Mixed-mode C18/SAX column (e.g., Primesep)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 40 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the analyte in the sample to the total peak area of all components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
GC-MS system with a flame ionization detector (FID) for quantitation and a mass spectrometer (MS) for identification.
-
Column: DB-Wax or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 240 °C at 20 °C/min, hold for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Dissolve a known amount of the synthesized product in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Identify impurities based on their mass spectra by comparison with a spectral library.
-
Quantify the purity based on the peak area of the analyte relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
5 mm NMR tubes.
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values to assess purity.
Procedure:
-
A small, accurately weighed amount of the purified this compound is combusted in a specialized instrument.
-
The resulting amounts of CO₂, H₂O, and other combustion products are measured.
-
The percentages of C and H are calculated from these measurements. The percentage of oxygen is typically determined by difference.
Theoretical Values for C₁₀H₁₆O₅:
-
Carbon (C): 55.54%
-
Hydrogen (H): 7.47%
-
Oxygen (O): 37.00%
Comparison with an Alternative: Diethyl 2,4-dimethyl-3-oxopentanedioate
For applications requiring different substitution patterns, Diethyl 2,4-dimethyl-3-oxopentanedioate serves as a relevant alternative. The same analytical methods can be applied for its purity assessment. The expected analytical data for this compound will differ due to the additional methyl group.
Theoretical Values for C₁₁H₁₈O₅ (Diethyl 2,4-dimethyl-3-oxopentanedioate):
-
Carbon (C): 57.37%
-
Hydrogen (H): 7.89%
-
Oxygen (O): 34.74%
Visualization of Workflows and Pathways
Purity Assessment Workflow
Figure 2. Workflow for the comprehensive purity assessment of this compound.
Claisen Condensation Signaling Pathway
Figure 3. Simplified signaling pathway of the Claisen condensation for the synthesis of the target compound.
Conclusion
The purity assessment of this compound is a critical step in its utilization for further synthetic applications. This guide provides a comparative overview of HPLC, GC-MS, and qNMR as powerful tools for this purpose. While GC-MS offers high sensitivity and impurity identification, qNMR provides absolute quantification. HPLC remains a versatile technique, especially when optimized for the challenges posed by tautomerism. Elemental analysis serves as a fundamental confirmation of the compound's composition. The choice of the most suitable method or combination of methods will depend on the specific analytical needs, available resources, and regulatory requirements.
Mechanistic Insights into α-Methylation: A Comparative Guide to Diethyl 2-methyl-3-oxopentanedioate and Similar Ketoesters
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of β-ketoesters is paramount for predictable and efficient synthesis. This guide provides a detailed mechanistic comparison of Diethyl 2-methyl-3-oxopentanedioate with its non-methylated analog, Diethyl 3-oxopentanedioate, and other relevant ketoesters. By examining the electronic and steric effects of the α-methyl group, this document offers insights into reaction kinetics, enolate stability, and synthetic utility, supported by experimental data and detailed protocols.
Introduction to β-Ketoester Reactivity
β-ketoesters are versatile intermediates in organic synthesis, prized for the acidity of their α-hydrogens, which allows for the formation of stabilized enolates.[1] These enolates are key nucleophiles in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. The reactivity of a β-ketoester is significantly influenced by the substituents on the α-carbon. This guide focuses on the impact of an α-methyl group by comparing this compound with Diethyl 3-oxopentanedioate (also known as diethyl acetonedicarboxylate).
The Influence of α-Methylation on Keto-Enol Tautomerism
A fundamental aspect of β-ketoester chemistry is the equilibrium between the keto and enol tautomers. The enol form is crucial for many reactions as it is the direct precursor to the reactive enolate. The presence of an α-alkyl group, such as the methyl group in this compound, generally shifts the equilibrium to favor the keto form. This is attributed to the hyperconjugative stabilization of the keto form by the alkyl substituent.[2]
dot
Caption: Keto-enol tautomerism in β-ketoesters.
Quantitative Comparison of Physicochemical Properties
The introduction of an α-methyl group alters the electronic and steric environment of the molecule, leading to measurable differences in physical and chemical properties.
| Property | This compound | Diethyl 3-oxopentanedioate | Mechanistic Implication of α-Methylation |
| Molecular Weight | 216.23 g/mol | 202.20 g/mol | Increased mass and steric bulk. |
| pKa of α-proton | ~13-14 (estimated) | ~11-12 | The α-methyl group is electron-donating, which slightly decreases the acidity of the remaining α-proton, making enolate formation slightly more difficult. |
| Enol Content | Lower | Higher | Alkyl substituents stabilize the keto form through hyperconjugation, thus shifting the equilibrium away from the enol tautomer.[2] |
Mechanistic Differences in Key Reactions
The seemingly subtle addition of a methyl group at the α-position has profound consequences for the mechanistic pathways and outcomes of several key reactions.
Enolate Formation and Alkylation
The formation of an enolate is the first step in many reactions of β-ketoesters. For Diethyl 3-oxopentanedioate, deprotonation of the acidic methylene protons (flanked by two carbonyl groups) is readily achieved with a suitable base like sodium ethoxide.[3] The resulting enolate is a potent nucleophile.
In the case of this compound, the presence of the methyl group means there is only one acidic α-proton. While still acidic, its removal is slightly more challenging due to the electron-donating nature of the methyl group.
dot
Caption: General workflow for the alkylation of β-ketoesters.
Decarboxylation
While β-ketoesters themselves are generally stable to heat, their corresponding β-keto acids readily undergo decarboxylation. This reaction proceeds through a cyclic transition state. The rate of decarboxylation can be influenced by substituents at the α-position. Studies on related β-keto acids have shown that α-alkylation can affect the bond lengths and angles within the molecule, which in turn influences the kinetics of the decarboxylation reaction.
Experimental Protocols
Synthesis of Diethyl 3-oxopentanedioate (Diethyl Acetonedicarboxylate)
This procedure is adapted from the synthesis of related β-ketoesters via a Claisen-type condensation.
Materials:
-
Diethyl oxalate
-
Ethyl acetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (dilute)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the flask in an ice bath.
-
Add a mixture of diethyl oxalate and ethyl acetate dropwise to the stirred sodium ethoxide solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Alkylation of Diethyl 3-oxopentanedioate
This protocol describes the methylation of Diethyl 3-oxopentanedioate to yield this compound.
Materials:
-
Diethyl 3-oxopentanedioate
-
Sodium ethoxide
-
Methyl iodide
-
Ethanol (absolute)
Procedure:
-
Dissolve Diethyl 3-oxopentanedioate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium ethoxide in ethanol to the flask to form the enolate.
-
Add methyl iodide dropwise to the stirred solution.
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting this compound by vacuum distillation.
Conclusion
The seemingly minor structural change of adding a methyl group at the α-position of a β-ketoester has significant mechanistic implications. In comparing this compound with Diethyl 3-oxopentanedioate, we observe that α-methylation decreases the acidity of the α-proton and shifts the keto-enol equilibrium towards the keto form. These factors influence the kinetics and feasibility of subsequent reactions such as alkylation. A thorough understanding of these substituent effects is crucial for the strategic design of synthetic routes in research and drug development.
References
Economic and environmental comparison of different synthetic routes to Diethyl 2-methyl-3-oxopentanedioate
An objective analysis of two primary synthetic routes to Diethyl 2-methyl-3-oxopentanedioate, a key building block in pharmaceutical development, reveals distinct economic and environmental profiles. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the Claisen Condensation and the Alkylation of Diethyl 3-oxopentanedioate, supported by experimental data and methodologies.
The synthesis of this compound can be approached through two main strategies: a classical Claisen condensation reaction and a more direct alkylation of a readily available precursor. Each route presents a unique set of advantages and disadvantages in terms of yield, cost of starting materials, and overall environmental impact. This comparison aims to inform the selection of the most appropriate synthetic strategy based on the specific needs and priorities of the research or development project.
At a Glance: Economic and Environmental Comparison
| Metric | Route 1: Claisen Condensation | Route 2: Alkylation of Diethyl 3-oxopentanedioate |
| Overall Yield | 60-70% (estimated) | ~85% (estimated) |
| Starting Materials Cost | Lower | Higher |
| Key Reagents | Sodium ethoxide, Diethyl oxalate, Diethyl propionate | Sodium hydride, Methyl iodide, Diethyl 3-oxopentanedioate |
| Solvents | Absolute ethanol, Diethyl ether, Benzene (can be substituted) | Dry Dimethylformamide (DMF) |
| Environmental Concerns | Use of metallic sodium and potentially hazardous solvents. | Use of highly toxic and carcinogenic methyl iodide, and a toxic solvent (DMF). |
| Waste Products | Sodium salts, ethanol | Sodium iodide, unreacted sodium hydride, solvent waste |
Synthetic Route 1: Claisen Condensation
This traditional approach involves the condensation of diethyl oxalate and diethyl propionate using a strong base, typically sodium ethoxide, followed by an acidic workup.
Safety Operating Guide
Proper Disposal of Diethyl 2-Methyl-3-Oxopentanedioate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural workflow for the proper disposal of diethyl 2-methyl-3-oxopentanedioate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible material and may be flammable.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and lab coats.[1]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition.[1]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[1]
-
The storage area should be secure and have secondary containment to prevent spills.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain accurate records of the amount of waste generated and the date of disposal. Follow your institution's and local regulatory requirements for hazardous waste manifests.
-
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the liquid.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl 2-methyl-3-oxopentanedioate
Essential Safety and Handling Protocols for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-methyl-3-oxopentanedioate (CAS: 16631-18-8). Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles | Should be chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Material: Butyl rubber or Nitrile gloves are recommended based on their resistance to ketones and esters.[3][4] Thickness: A glove thickness of at least 8 mils is advisable for adequate protection.[5] Inspection: Always inspect gloves for tears, holes, or degradation before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against minor splashes and spills. |
| Chemical-Resistant Apron | A chemically resistant apron worn over the lab coat is recommended for procedures with a higher risk of splashing. | |
| Full-Body Suit | In cases of large-scale handling or significant exposure risk, a chemical-resistant full-body suit may be necessary. | |
| Respiratory Protection | Respirator | When Required: Use a respirator when engineering controls (e.g., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or during spill cleanup. Type: An air-purifying respirator with organic vapor (OV) cartridges is recommended. In situations with potential for aerosolization, a particulate filter (N95 or higher) should be included.[6] A supplied-air respirator may be necessary for high concentrations or emergencies. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2]
-
Cleanup: Carefully scoop the absorbent material into a suitable, labeled, and closed container for disposal.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
Waste Categorization and Segregation:
-
Liquid Waste: Unused or waste this compound should be collected in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a separate, clearly labeled hazardous waste container.
Container and Labeling:
-
All waste containers must be in good condition, compatible with the chemical, and kept securely closed.
-
Labels should clearly indicate the contents as "Hazardous Waste" and list "this compound."
Storage and Collection:
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Follow your institution's guidelines for arranging the collection and disposal of chemical waste by a licensed professional service. Do not pour this chemical down the drain.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical-Resistant Gloves | Memco Safety Supply - Page 8 [memcosafety.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. Results Page 1 :: Memco Safety Supply [memcosafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
